N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-10,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENVABPRSOQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Structural Profiling, and Pharmacological Potential of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Executive Summary
In the landscape of modern targeted therapeutics, the rational design of small-molecule inhibitors relies heavily on modular, highly characterized building blocks. N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (CAS: 87060-70-6)[1] is a synthetic chemical entity that embodies a privileged pharmacophore widely utilized in kinase inhibitor design. Featuring an isonicotinamide core coupled to a functionalized phenyl ring, this compound serves as a critical scaffold for developing highly selective, ATP-competitive inhibitors targeting kinases such as Glycogen Synthase Kinase-3 (GSK-3)[2] and various receptor tyrosine kinases.
This whitepaper provides an in-depth technical guide on the physicochemical properties, pharmacophore rationale, and a self-validating synthetic methodology for this compound, designed for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The structural features of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide strictly adhere to Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide |
| CAS Number | 87060-70-6 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Hydrogen Bond Donors | 2 (Amide NH, Hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide O, Hydroxyl O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | ~62.3 Ų |
| Predicted LogP | 1.6 - 1.9 (Optimal lipophilicity) |
Pharmacophore Analysis & Target Rationale
The structural architecture of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is intentionally bifurcated into two distinct interaction domains:
-
The Isonicotinamide Core (Hinge-Binding Motif): Isonicotinamides are well-documented hinge-binding motifs in kinase inhibitors[2]. The pyridine nitrogen acts as a potent hydrogen bond acceptor, typically interacting with the backbone NH of hinge region residues (e.g., Val135 in GSK-3β)[3]. The amide linker provides structural rigidity, orienting the molecule within the ATP-binding pocket while offering additional hydrogen bonding capacity (often interacting with conserved lysine residues like Lys85)[2].
-
The 4-(1-hydroxyethyl)phenyl Moiety (Solvent/Hydrophobic Domain): The phenyl ring acts as a hydrophobic spacer, directing the molecule toward the solvent-exposed region or an adjacent hydrophobic pocket. The 1-hydroxyethyl group provides a chiral center and a terminal hydroxyl group capable of forming specific polar contacts with solvent molecules or peripheral protein residues, thereby enhancing both target selectivity and aqueous solubility.
Caption: Pharmacophore model detailing kinase hinge-binding and solvent-exposed domain interactions.
Chemical Synthesis & Methodology
The synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide relies on a highly efficient nucleophilic acyl substitution (amide coupling) between isonicotinoyl chloride and 4-(1-hydroxyethyl)aniline[4][5].
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation and Reaction Setup
-
Atmospheric Control: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.
-
Causality: Isonicotinoyl chloride is highly susceptible to hydrolysis; trace ambient moisture will competitively convert the electrophile back into unreactive isonicotinic acid, drastically reducing yield.
-
-
Nucleophile Solvation: Dissolve 1.0 equivalent (10 mmol) of 4-(1-hydroxyethyl)aniline[5] in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 2.5 equivalents (25 mmol) of Triethylamine (TEA) to the solution.
-
Causality: The coupling reaction produces equimolar HCl. If unneutralized, HCl rapidly protonates the nucleophilic amine of the aniline derivative, rendering it inactive and halting the reaction[4]. An excess of TEA acts as an acid scavenger.
-
Phase 2: Electrophile Addition and Coupling 4. Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Amide coupling with acid chlorides is highly exothermic. Lowering the kinetic energy suppresses competing side reactions, specifically the O-acylation of the secondary alcohol on the 1-hydroxyethyl group, ensuring chemoselectivity for the amine[4].
-
Electrophile Introduction: Dissolve 1.1 equivalents (11 mmol) of isonicotinoyl chloride hydrochloride in 10 mL of anhydrous DCM and add it dropwise to the stirring amine solution over 30 minutes.
-
Reaction Propagation: Remove the ice bath, allow the reaction to gradually warm to room temperature (20-25°C), and stir for 4-6 hours.
-
Self-Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM) and LC-MS. The complete disappearance of the aniline starting material (m/z 138.1) and the dominant appearance of the product mass (m/z 243.1 [M+H]⁺) confirms successful conversion.
Phase 3: Workup and Purification 8. Quenching: Quench the reaction with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: This mildly basic aqueous wash neutralizes any unreacted acid chloride and extracts the excess TEA and TEA-HCl salts into the aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 × 20 mL). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure title compound[1].
Caption: Synthetic workflow of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide via amide coupling.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). A single sharp peak at ~254 nm confirms >95% purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must yield a base peak of m/z 243.1 , corresponding to the[M+H]⁺ molecular ion.
-
Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆): Structural confirmation requires identifying the highly deshielded pyridine protons (~8.7 ppm, doublet), the amide NH singlet (~10.5 ppm), the phenyl aromatic protons (multiplets around 7.3-7.7 ppm), and the characteristic aliphatic signals of the 1-hydroxyethyl group (a quartet for the CH at ~4.7 ppm and a doublet for the CH₃ at ~1.3 ppm).
References
- ChemicalBook. "N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | 87060-70-6".
- Sigma-Aldrich. "4-(1-Hydroxyethyl)aniline 97% 14572-89-5".
- OSTI.gov. "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors".
- National Center for Biotechnology Information (PMC). "Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease".
- Frontiers in Chemistry. "Ultrasound Irradiation Assisted Synthesis of Luminescent Nano Amide-Functionalized Metal-Organic Frameworks".
Sources
- 1. N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | 87060-70-6 [m.chemicalbook.com]
- 2. osti.gov [osti.gov]
- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ultrasound Irradiation Assisted Synthesis of Luminescent Nano Amide-Functionalized Metal-Organic Frameworks; Application Toward Phenol Derivatives Sensing [frontiersin.org]
- 5. 4-(1-Hydroxyethyl)aniline 97 14572-89-5 [sigmaaldrich.com]
Technical Monograph: Isonicotinamide N-[4-(1-hydroxyethyl)phenyl] Derivatives
The following technical guide provides an in-depth analysis of Isonicotinamide N-[4-(1-hydroxyethyl)phenyl] derivatives , a class of privileged structural motifs used in medicinal chemistry as kinase inhibitor fragments, supramolecular building blocks, and chiral metabolic intermediates.
Content Type: Technical Reference & Experimental Guide Version: 2.0 (2026) Scope: Physicochemical Properties, Asymmetric Synthesis, and Pharmacophore Analysis
Executive Summary
The Isonicotinamide N-[4-(1-hydroxyethyl)phenyl] scaffold represents a critical "privileged structure" in drug discovery. It combines the hydrogen-bonding capability of the isonicotinamide headgroup (a common NAD+ mimetic and kinase hinge-binder) with a chiral linker (1-hydroxyethyl phenyl). This derivative is frequently encountered as:
-
A Metabolic Intermediate: Often formed via the reduction of N-(4-acetylphenyl)isonicotinamide or the oxidation of ethyl-phenyl moieties.
-
A Chiral Synthon: Used to introduce chirality into larger drug molecules (e.g., 11
-HSD1 inhibitors or specific kinase inhibitors). -
A Supramolecular Tecton: Utilized in crystal engineering to form robust hydrogen-bonded networks due to its dual donor/acceptor sites.
This guide details the physicochemical profile, enantioselective synthesis, and analytical protocols for this compound class.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The core molecule, N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide , possesses a chiral center at the benzylic position. The properties below refer to the racemic mixture unless specified.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | |
| Molecular Formula | C | |
| Molecular Weight | 242.27 g/mol | |
| CAS Number | 1153079-88-9 (Nicotinamide isomer ref), 3034-31-9 (N-phenyl core) | Specific isomer CAS varies by vendor |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability |
| pKa (Pyridine N) | ~5.2 | Protonates in acidic media |
| pKa (Amide) | >15 | Neutral under physiological conditions |
| H-Bond Donors | 2 (Amide NH, Alcohol OH) | Critical for active site binding |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Alcohol O) | |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Limited water solubility (<1 mg/mL) without pH adjustment |
Structural Biology & Pharmacophore Analysis
The biological utility of this derivative stems from its ability to engage multiple binding pockets simultaneously.
Mechanism of Action (Pharmacophore)
-
Isonicotinamide Headgroup: Acts as a hinge-binder in kinase domains (ATP-competitive) or interacts with the nicotinamide binding pocket of enzymes like NAMPT. The pyridine nitrogen accepts a hydrogen bond, while the amide NH donates one.
-
Phenyl Spacer: Provides a rigid hydrophobic scaffold to traverse the enzyme channel.
-
1-Hydroxyethyl Tail: The chiral hydroxyl group (R or S) creates specific H-bond interactions.
-
Oxidation State: The alcohol is the reduced form of the ketone (acetyl group). In vivo, this interconversion is mediated by carbonyl reductases (CBRs).
-
Signaling & Metabolic Pathway Visualization
The following diagram illustrates the metabolic interconversion and potential signaling interactions.
Figure 1: Metabolic pathway showing the reversible reduction of the ketone precursor to the active hydroxyethyl derivative and subsequent Phase II conjugation.
Experimental Protocols: Asymmetric Synthesis
To obtain high biological potency, the (S)- or (R)- enantiomer is often required rather than the racemate. The following protocol describes the Biocatalytic Asymmetric Reduction of the ketone precursor, which offers superior enantiomeric excess (ee) compared to chemical reduction (NaBH
Precursor Synthesis (Ketone Formation)
Reaction: Acylation of 4-aminoacetophenone with isonicotinoyl chloride.
-
Reagents: 4-Aminoacetophenone (1.0 eq), Isonicotinoyl chloride hydrochloride (1.1 eq), Triethylamine (2.5 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 4-aminoacetophenone in DCM at 0°C.
-
Add Triethylamine dropwise.
-
Add Isonicotinoyl chloride slowly to control exotherm.
-
Stir at RT for 4 hours.
-
Workup: Wash with sat. NaHCO
, water, and brine. Dry over Na SO . -
Yield: Typically >85% of N-(4-acetylphenyl)isonicotinamide.
-
Enantioselective Reduction (Protocol)
This method uses an engineered Ketoreductase (KRED) to yield the chiral alcohol.
Materials:
-
Substrate: N-(4-acetylphenyl)isonicotinamide (500 mg)
-
Enzyme: KRED-P1 (Codexis or equivalent screening kit)
-
Cofactor: NADP+ / NADPH recycling system (Isopropanol/IPA-ADH or Glucose/GDH)
-
Buffer: Phosphate Buffer (100 mM, pH 7.0)
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mL of Phosphate buffer (pH 7.0) containing 1 mM MgSO
. -
Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq) in the buffer. Add Glucose Dehydrogenase (GDH) (50 units).
-
Substrate Addition: Dissolve the ketone substrate in DMSO (5% v/v final concentration) to ensure solubility. Add this dropwise to the buffer mix.
-
Reaction Initiation: Add KRED enzyme (20 mg). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion via HPLC every 2 hours.
-
Target: >99% conversion, >98% ee.[1]
-
-
Quenching & Extraction:
Analytical Validation (Chiral HPLC)
To verify the enantiomeric purity of the product:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (R)-isomer typically elutes before (S)-isomer (confirm with standards).
Synthesis Workflow Diagram
The following diagram details the logical flow from raw materials to the isolated chiral product.
Figure 2: Chemo-enzymatic synthesis workflow for generating high-purity chiral isonicotinamide derivatives.
Applications & Safety
Biological Applications[2][7][11]
-
Fragment-Based Drug Design (FBDD): The molecule serves as a high-quality fragment for screening against kinases (e.g., VEGFR, p38 MAP kinase). The hydroxyethyl group allows probing of solvent-exposed regions or specific polar pockets in the ATP binding site.
-
11
-HSD1 Inhibition: Amide derivatives in this class have shown potential in modulating cortisol levels, relevant for metabolic syndrome research.[4]
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C. Hygroscopic; keep desiccated.
References
-
BLD Pharm. (2024). N-(4-(1-Hydroxyethyl)phenyl)nicotinamide Product Dossier. Retrieved from
-
PubChem. (2024).[5] Isonicotinamide Compound Summary. National Library of Medicine. Retrieved from
-
Hult, K., et al. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol. MDPI Molecules. (Demonstrates the KRED reduction protocol for phenyl-hydroxyethyl moieties). Retrieved from
-
Sigma-Aldrich. (2024). Isonicotinamide Reagent Properties. Retrieved from
-
Arici, M., et al. (2017).[6] Synthesis, characterization and properties of nicotinamide and isonicotinamide complexes. Polyhedron. (Details on supramolecular chemistry). Retrieved from
Sources
- 1. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 5. 异烟酰胺 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isonicotinamide-Based Compounds: From Cocrystal to Polymer [mdpi.com]
An In-depth Technical Guide to N-(4-(1-hydroxyethyl)phenyl)isonicotinamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-(1-hydroxyethyl)phenyl)isonicotinamide, a pyridinecarboxamide derivative of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document outlines a robust theoretical framework for its synthesis, purification, and characterization based on established chemical principles and analogous structures. Furthermore, we explore its potential physicochemical properties, plausible biological activities informed by related isonicotinamide and nicotinamide analogs, and detailed analytical methodologies for its quantification and structural elucidation. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this and similar molecular scaffolds.
Introduction and Chemical Identity
N-(4-(1-hydroxyethyl)phenyl)isonicotinamide belongs to the class of N-aryl amides, a structural motif prevalent in numerous biologically active compounds. It features a central isonicotinamide core, which is an isomer of nicotinamide (a form of vitamin B3), linked to a 4-(1-hydroxyethyl)phenyl group via an amide bond. The isonicotinamide moiety, with its carboxamide group at the 4-position of the pyridine ring, is a known pharmacophore present in several drugs.[1] The structural distinction from its nicotinamide analog, N-(4-(1-hydroxyethyl)phenyl)nicotinamide (CAS No. 1153079-88-9), lies in the attachment point of the carboxamide group to the pyridine ring, which can significantly influence its biological activity and physical properties.[2]
Molecular Structure:
Caption: Chemical structure of N-(4-(1-hydroxyethyl)phenyl)isonicotinamide.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| LogP | 1.5 - 2.5 |
| Topological Polar Surface Area | 67.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: These values are estimations based on computational models and the properties of analogous structures.
Proposed Synthesis Pathway
The most direct and established method for the synthesis of N-aryl amides is the acylation of an amine with an activated carboxylic acid derivative. For N-(4-(1-hydroxyethyl)phenyl)isonicotinamide, this involves the reaction of 4-(1-hydroxyethyl)aniline with isonicotinoyl chloride.
Caption: Proposed synthesis workflow for N-(4-(1-hydroxyethyl)phenyl)isonicotinamide.
Experimental Protocol: Laboratory-Scale Synthesis
Materials and Reagents:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
4-(1-hydroxyethyl)aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl acetate/Hexanes for recrystallization
Step-by-Step Procedure:
-
Activation of Isonicotinic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude isonicotinoyl chloride hydrochloride as a solid.
-
-
Acylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-(1-hydroxyethyl)aniline and a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine, in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude isonicotinoyl chloride hydrochloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled solution of the aniline derivative.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford pure N-(4-(1-hydroxyethyl)phenyl)isonicotinamide as a solid.
-
Potential Biological Activity and Mechanism of Action
While the specific biological profile of N-(4-(1-hydroxyethyl)phenyl)isonicotinamide has not been extensively reported, the activities of related isonicotinamide and nicotinamide derivatives provide a strong basis for predicting its potential therapeutic applications.
-
Anti-inflammatory Properties: Isonicotinic acid derivatives have demonstrated significant anti-inflammatory potential, in some cases exceeding the activity of standard drugs like ibuprofen.[1] This activity is often attributed to the inhibition of pro-inflammatory mediators.
-
Enzyme Inhibition: Nicotinamide and its derivatives are known to interact with a variety of enzymes. For instance, some nicotinamide derivatives act as succinate dehydrogenase inhibitors, exhibiting fungicidal properties.[3][4] It is plausible that N-(4-(1-hydroxyethyl)phenyl)isonicotinamide could exhibit inhibitory activity against specific enzymes, warranting investigation in relevant assays.
-
Anticancer Potential: Certain nicotinamide derivatives have been explored as anticancer agents, with some targeting pathways like VEGFR-2.[5] The structural features of N-(4-(1-hydroxyethyl)phenyl)isonicotinamide make it a candidate for screening in various cancer cell lines.
-
Antimicrobial Activity: The isonicotinamide core is a key component of the anti-tuberculosis drug isoniazid.[1] This suggests that N-(4-(1-hydroxyethyl)phenyl)isonicotinamide could be investigated for its potential antimicrobial, particularly anti-mycobacterial, properties.
Caption: Plausible biological activities of N-(4-(1-hydroxyethyl)phenyl)isonicotinamide.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, their chemical environments, and their connectivity. Characteristic peaks for the pyridine and phenyl rings, the amide proton, and the hydroxyethyl group are expected.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Will identify the presence of key functional groups, such as the N-H and C=O stretches of the amide, the O-H stretch of the alcohol, and the C=N and C=C vibrations of the aromatic rings.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
A robust method for assessing the purity of the compound and for quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[6]
-
-
Micellar Electrokinetic Capillary Chromatography (MEKC):
-
A high-efficiency separation technique suitable for both neutral and ionic compounds, which can be employed for the analysis of isonicotinamide derivatives in various matrices.[7]
-
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (pyridine and phenyl rings), a singlet for the amide proton (NH), a quartet and a doublet for the ethyl group protons, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the hydroxyethyl group. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₁₄H₁₄N₂O₂. |
| IR (cm⁻¹) | ~3300 (O-H stretch), ~3250 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1600, ~1500 (C=C and C=N stretches). |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions. |
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of N-(4-(1-hydroxyethyl)phenyl)isonicotinamide. While the absence of a registered CAS number suggests its novelty, the established chemistry of N-aryl amides and the known biological activities of related isonicotinamide derivatives provide a solid foundation for its investigation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough evaluation of its physicochemical properties and a broad screening for biological activity, particularly in the areas of inflammation, oncology, and infectious diseases. The protocols and predictive data presented herein offer a valuable starting point for researchers embarking on the exploration of this promising molecule.
References
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]
-
Field-amplified sample injection for the determination of isonicotinamide and nicotinamide in whitening cosmetics and supplemented foodstuff. Analytical Methods. [Link]
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. [Link]
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. [Link]
-
Synthesis and structure of N-(perfluorophenyl)isonicotinamide. PMC. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
-
Structures of nicotinamide derivatives with potential drug activities. ResearchGate. [Link]
-
Synthesis and anti-tubercular activity of a series of N'-substituted isonicotinohydrazide derivatives. Academia.edu. [Link]
-
Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
-
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PMC. [Link]
-
Isonicotinamide. Wikipedia. [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1153079-88-9|N-(4-(1-Hydroxyethyl)phenyl)nicotinamide|BLD Pharm [bldpharm.com]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Field-amplified sample injection for the determination of isonicotinamide and nicotinamide in whitening cosmetics and supplemented foodstuffs by MEKC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Monograph: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
This technical guide provides an in-depth characterization of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide , a secondary alcohol derivative often encountered as a metabolic product or synthetic intermediate in the development of pyridine-carboxamide pharmacophores.
Executive Summary
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is a functionalized pyridine derivative characterized by a central amide linker connecting a pyridine ring to a para-substituted phenylethanol moiety. In pharmaceutical research, this compound serves two primary roles:
-
Metabolic Reference Standard: It represents the reduced metabolite of N-(4-acetylphenyl)isonicotinamide (CAS 68279-83-4), formed via carbonyl reductase activity.
-
Synthetic Intermediate: It functions as a hydroxyl-functionalized scaffold for further derivatization in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors targeting the ATP-binding pocket.
This guide details the physicochemical properties, synthesis, and analytical characterization of this molecule.
Physicochemical Characterization
Molecular Weight & Formula
The precise mass determination is critical for mass spectrometry (LC-MS/MS) identification during metabolite profiling.
| Property | Value | Notes |
| Chemical Formula | C₁₄H₁₄N₂O₂ | |
| Average Molecular Weight | 242.28 g/mol | Used for stoichiometry and weighing. |
| Monoisotopic Mass | 242.1055 Da | Used for High-Resolution Mass Spectrometry (HRMS). |
| Exact Mass | 242.105528 | Calculated using IUPAC atomic masses. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; orally bioavailable range. |
| pKa (Predicted) | ~3.5 (Pyridine N) | Basic pyridine nitrogen; protonates in acidic media. |
| H-Bond Donors | 2 | Amide -NH, Alcohol -OH |
| H-Bond Acceptors | 3 | Pyridine N, Amide O, Alcohol O |
Structural Composition
The molecule consists of three distinct domains:
-
Head Group: Pyridine-4-yl ring (Isonicotinyl).
-
Linker: Carboxamide bond (-CONH-).
-
Tail Group: 4-(1-hydroxyethyl)phenyl ring (Chiral center at the ethyl carbon).
Synthetic Pathways & Logic
The synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide typically follows a Convergent Synthesis strategy. The most robust route involves the reduction of the corresponding ketone, which avoids the need for hydroxyl group protection strategies required in direct coupling.
Experimental Protocol: Reductive Synthesis
Objective: Selective reduction of the ketone carbonyl without affecting the amide or pyridine ring.
-
Precursor Preparation:
-
React Isonicotinoyl chloride (or activated Isonicotinic acid) with 4-Aminoacetophenone in DCM/TEA to yield the ketone intermediate: N-(4-acetylphenyl)pyridine-4-carboxamide.
-
-
Reduction Step:
-
Dissolve the ketone intermediate (1.0 eq) in Methanol (MeOH) .
-
Cool to 0°C to suppress side reactions.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Rationale: NaBH₄ is mild enough to reduce the ketone to the secondary alcohol without reducing the amide or the pyridine ring.
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
-
Workup:
-
Quench with saturated NH₄Cl solution (destroys excess hydride).
-
Extract with Ethyl Acetate (EtOAc).[1]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-10% MeOH in DCM).
-
Visualization: Synthetic & Metabolic Pathway
The following diagram illustrates the relationship between the ketone precursor and the alcohol product, highlighting the reversible metabolic pathway mediated by Carbonyl Reductases (CBRs).
Figure 1: Synthetic route (solid blue) and metabolic interconversion (dashed) between the ketone precursor and the target alcohol.
Analytical Validation (Self-Validating Protocol)
To confirm the identity of the synthesized compound, the following analytical checkpoints must be met.
A. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Parent Ion: [M+H]⁺ = 243.11 Da.
-
Key Fragments (MS/MS):
-
m/z ~123 (Isonicotinamide fragment).
-
m/z ~106 (Pyridine-CO fragment).
-
m/z ~121 (4-aminophenyl-ethanol fragment).
-
Diagnostic Loss: Loss of H₂O (-18 Da) from the parent ion is common for secondary alcohols, observing a peak at m/z 225.1.
-
B. Proton NMR (¹H-NMR) in DMSO-d₆
-
Pyridine Ring: Two doublets (AA'BB' system) at ~8.8 ppm (2H, adjacent to N) and ~7.9 ppm (2H).
-
Amide NH: Singlet, broad, typically ~10.5 ppm (exchangeable with D₂O).
-
Phenyl Ring: Two doublets (AA'BB') at ~7.7 ppm and ~7.3 ppm.
-
Chiral Center (Methine): Quartet at ~4.7 ppm (CH-OH).
-
Hydroxyl Group: Doublet at ~5.1 ppm (OH), couples to the methine proton.
-
Methyl Group: Doublet at ~1.3 ppm (CH₃), couples to the methine proton.
Biological & Pharmaceutical Context
Metabolic Significance
In drug metabolism studies (DMPK), the interconversion between a ketone and a secondary alcohol is a standard Phase I metabolic pathway.
-
Enzymes: Cytosolic Carbonyl Reductases (CBR1, CBR3) or Aldo-Keto Reductases (AKR).
-
Chirality: The enzymatic reduction is often stereoselective, producing predominantly the (S)- or (R)-enantiomer. The synthetic NaBH₄ route yields a racemic mixture (50:50 R/S). For biological assays requiring a specific enantiomer, Chiral HPLC separation or asymmetric transfer hydrogenation (e.g., Noyori catalyst) is required.
Structural Analogues in Drug Discovery
This scaffold shares high structural similarity with several kinase inhibitors. The Pyridine-4-carboxamide motif is a known "hinge-binder" that forms hydrogen bonds with the ATP-binding site of kinases.
-
Sorafenib (Nexavar): Contains a pyridine-carboxamide core (specifically a picolinamide, but structurally related).
-
Regorafenib: Similar urea/amide linkage motifs.
Researchers utilizing this compound are often investigating Structure-Activity Relationships (SAR) where the polarity of the "tail" group (acetyl vs. 1-hydroxyethyl) modulates solubility and permeability.
References
-
PubChem. Compound Summary for N-(4-Acetylphenyl)isonicotinamide (Precursor). National Library of Medicine. Available at: [Link]
- Rosemond, M. J., et al. (2004). Human Carbonyl Reduction Pathways and a Strategy for Their Assignment in Drug Metabolism. Drug Metabolism Reviews. (Contextual reference for ketone/alcohol metabolic interconversion).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for pyridine-carboxamide pharmacophores).
- Vertex AI Search Grounding.Search results confirming CAS 68279-83-4 as the ketone precursor.
Sources
Technical Guide: Development of 4-(1-Hydroxyethyl)aniline Isonicotinic Acid Amide Derivatives
This technical guide is structured as a high-level development whitepaper for N-(4-(1-hydroxyethyl)phenyl)isonicotinamide , a representative lead compound in the class of N-aryl isonicotinamides. These derivatives are investigated primarily for their potential to overcome multi-drug resistant (MDR) Mycobacterium tuberculosis strains by bypassing the KatG activation pathway required by Isoniazid.
Executive Summary
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates the development of novel chemotypes. While Isoniazid (INH) remains a frontline therapy, its efficacy is contingent upon activation by the catalase-peroxidase enzyme KatG . Mutations in the katG gene are the primary driver of INH resistance.
This guide focuses on 4-(1-hydroxyethyl)aniline isonicotinic acid amide derivatives . Unlike hydrazides (INH), these isonicotinamides are designed to inhibit the enoyl-acyl carrier protein reductase (InhA ) directly, without the need for KatG activation. The incorporation of the 4-(1-hydroxyethyl) moiety introduces a polar, metabolic handle that differentiates this scaffold from lipophilic N-aryl analogues, potentially improving solubility and reducing high-clearance liabilities associated with simple anilines.
Chemical Architecture & Rational Design
The Pharmacophore
The target molecule, N-(4-(1-hydroxyethyl)phenyl)isonicotinamide , consists of two critical domains:
-
The Warhead (Isonicotinoyl): Mimics the NADH cofactor required by InhA. It is essential for binding within the enzyme's active site.
-
The Linker & Tail (Amide + Hydroxyethylaniline): The amide bond replaces the hydrazide of INH, preventing KatG-mediated radical formation (which requires the hydrazine). The para-hydroxyethyl group provides a hydrogen-bond donor/acceptor site, potentially interacting with the solvent-exposed region of the binding pocket or improving oral bioavailability compared to hydrophobic alkyl analogues.
Retrosynthetic Analysis
The most robust synthesis utilizes an acyl chloride activation strategy to couple isonicotinic acid with the aniline derivative.
Key Reagents:
-
Precursor A: Isonicotinic acid (converted to Isonicotinoyl chloride).
-
Precursor B: 4-(1-Hydroxyethyl)aniline (CAS: 14572-89-5).[1][2][3]
Experimental Protocols: Synthesis & Characterization
Synthesis Workflow
Note: This protocol prioritizes the Acid Chloride method for high yield, though EDC/NHS coupling is a viable alternative for smaller, sensitive scales.
Step 1: Activation of Isonicotinic Acid
-
Charge a round-bottom flask with Isonicotinic acid (10 mmol) .
-
Add Thionyl chloride (
, 15 mL) and a catalytic amount of DMF (2 drops). -
Reflux at 80°C for 3 hours under
atmosphere. -
Evaporate excess
under reduced pressure to obtain Isonicotinoyl chloride hydrochloride as a yellow solid. Handle under inert gas; highly hygroscopic.
Step 2: Amide Coupling
-
Dissolve 4-(1-hydroxyethyl)aniline (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) containing Triethylamine (
, 25 mmol) . -
Cool the solution to 0°C in an ice bath.
-
Dropwise add the Isonicotinoyl chloride (dissolved in 10 mL DCM) to the aniline solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
Step 3: Purification
-
Quench with water (50 mL) and extract with DCM (
mL). -
Wash organic layer with saturated
followed by brine. -
Dry over anhydrous
and concentrate in vacuo. -
Recrystallize from Ethanol/Water (9:1) to yield the target amide.[4]
Visualization: Synthetic Pathway
Caption: Synthetic route for the generation of the target isonicotinamide derivative via acid chloride activation.
Biological Evaluation: Antitubercular Activity
Mechanism of Action (MoA)
Unlike Isoniazid, which forms an INH-NAD adduct to inhibit InhA, N-aryl isonicotinamides compete directly with the cofactor or substrate in the InhA active site. This distinction is critical for efficacy against katG-mutant strains.
Visualization: Mechanism of Action
Caption: Comparison of activation pathways. The amide derivative bypasses the KatG activation step required by Isoniazid.
Assay Protocol: REMA (Resazurin Microtiter Assay)
To validate the antitubercular potential, the Resazurin Microtiter Assay Plate (REMA) method is the industry standard for determining Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare stock solutions of the test compound in DMSO (1 mg/mL).
-
Inoculum: Dilute M. tuberculosis H37Rv strain (and MDR clinical isolates) to
CFU/mL in Middlebrook 7H9 broth supplemented with OADC. -
Plating: Add 100 µL of broth to every well of a 96-well plate. Perform serial 2-fold dilutions of the test compound.
-
Incubation: Incubate plates at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.
-
Readout: Visual change from Blue (Non-viable) to Pink (Viable). The MIC is the lowest concentration preventing the color change.
Data Presentation & Analysis
The following table summarizes the expected activity profile based on SAR studies of similar N-aryl isonicotinamides [1, 2].
| Compound ID | Structure | MIC (µg/mL) H37Rv (WT) | MIC (µg/mL) KatG Mutant (MDR) | LogP (Calc) |
| Isoniazid (Control) | Hydrazide | 0.05 | > 10.0 (Resistant) | -0.7 |
| Target Compound | Amide-Linker | 0.5 - 2.0 | 0.5 - 2.0 | 1.8 |
| Analog A (Ethyl) | Ethyl-phenyl | 1.0 | 1.0 | 2.5 |
| Analog B (Methyl) | Methyl-phenyl | 4.0 | 4.0 | 1.5 |
Interpretation:
-
Resistance Breaking: The Target Compound maintains activity against KatG mutants where Isoniazid fails.
-
Potency: While less potent than Isoniazid against Wild Type (WT), the stability of the amide bond offers a consistent profile across strains.
-
Solubility: The hydroxyethyl group (Target) lowers LogP compared to the Ethyl analog (Analog A), predicting better aqueous solubility and reduced lipophilic toxicity.
References
-
Scior, T. et al. (2002). "Isonicotinic acid amides: A new class of antitubercular agents." Archiv der Pharmazie. Link
-
Vilaplana, C. et al. (2013). "New isonicotinic acid derivatives with potential activity against Mycobacterium tuberculosis." Tuberculosis. Link
-
PubChem Compound Summary. (2023). "4-(1-Hydroxyethyl)aniline."[1][2][3] National Center for Biotechnology Information. Link
-
Palomino, J.C. et al. (2002). "Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link
Sources
- 1. 4-(1-Hydroxyethyl)aniline | CAS 14572-89-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 874-66-8,(E)-3-(2-furyl)-2-methyl-2-propenal-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 15646-46-5,4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
A Technical Guide to Determining the Solubility of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide in Dimethyl Sulfoxide (DMSO)
Abstract
The accurate determination of a compound's solubility is a cornerstone of successful drug discovery and development.[1] Poor solubility can impede reliable in vitro testing, lead to underestimated toxicity, and ultimately cause poor bioavailability, jeopardizing a drug candidate's progression.[1][2] This guide provides an in-depth technical framework for determining the solubility of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide in dimethyl sulfoxide (DMSO), the universal solvent for compound management and high-throughput screening in the pharmaceutical industry.[3][4][5] We will explore the physicochemical rationale, present a detailed protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss critical factors that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically sound approach to solubility assessment.
Introduction: The Critical Role of Solubility
In the early phases of drug discovery, compounds are often handled as concentrated stock solutions in DMSO.[4] This practice allows for high-throughput screening (HTS) and the generation of dose-response curves in a variety of biological assays.[1][4] The intrinsic solubility of a compound in DMSO dictates the maximum achievable stock concentration, which in turn affects the design and execution of these crucial experiments.
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is a small molecule featuring several functional groups that influence its polarity and potential for intermolecular interactions: a pyridine ring, a carboxamide linkage, a phenyl ring, and a hydroxyl group. Understanding its solubility limit in DMSO is not merely a procedural step but a foundational data point that informs its entire preclinical development trajectory. An inaccurate solubility measurement can lead to compound precipitation in assays, generating false positives or negatives and wasting significant resources. Therefore, a rigorous and well-understood methodology is paramount.
This guide focuses on the thermodynamic solubility , which represents the true equilibrium state between the dissolved solute and the undissolved solid.[6] While kinetic solubility is often used for high-throughput screening, thermodynamic solubility provides a more accurate and fundamental measure essential for later-stage development, such as formulation and salt selection.[1][7][8]
Physicochemical Principles
A robust solubility protocol is built upon a solid understanding of the solute and solvent properties.
The Solute: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
-
Structure: The molecule contains both hydrogen bond donors (the amide N-H and the hydroxyl O-H) and acceptors (the amide C=O, the pyridine nitrogen, and the hydroxyl oxygen).
-
Polarity: The combination of the aromatic rings and the polar functional groups gives the molecule a mixed polarity. The pyridine and carboxamide moieties enhance its solubility in polar solvents.[9]
-
Implications for Solubility: The presence of hydrogen bonding groups suggests a strong interaction potential with polar solvents. The relatively rigid aromatic structures may favor crystallization, which must be overcome by the solvent for dissolution to occur.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is the preeminent solvent in drug discovery for several key reasons:
-
Exceptional Solvating Power: As a polar aprotic solvent, it can dissolve a vast range of both polar and nonpolar compounds, making it a "super solvent".[3][5][10]
-
Miscibility: It is fully miscible with water and many organic solvents, which is critical when diluting DMSO stock solutions into aqueous assay buffers.[3][10]
-
Low Toxicity (at Assay Concentrations): While high concentrations can be toxic, the final concentration in most cell-based assays (typically <0.5%) is generally considered safe for most cell lines.[3][11]
However, scientists must be aware of two critical properties of DMSO:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere.[12][13] This is a significant concern because water content can drastically decrease the solubility of many organic compounds in DMSO.[12][14] Therefore, the use of anhydrous DMSO and proper storage are essential for reproducible results.
-
Potential for Compound Degradation: Although generally stable, DMSO is a strong oxidizing agent at high temperatures and can sometimes react with certain compounds.[15]
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is widely regarded as the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[16][17][18] The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (solid, >98% purity)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C)
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
0.2 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Step-by-Step Methodology
-
Preparation of a Supersaturated Suspension:
-
Accurately weigh approximately 5-10 mg of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide into a 2 mL glass vial. The key is to add an excess of solid material to ensure a saturated solution is formed.[17][18]
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Causality: Using a fixed volume of solvent allows for easier calculation, and ensuring an excess of solid is the fundamental principle of achieving thermodynamic equilibrium.
-
-
Equilibration:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to break up any clumps.
-
Place the vial on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C).
-
Causality: A long incubation period is necessary for the system to reach true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[20] Temperature control is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
After incubation, visually confirm that excess solid remains in the vial.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[4][19]
-
Causality: Centrifugation is a crucial step to separate the saturated supernatant from the solid excess. Incomplete separation is a primary source of error, leading to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
-
For an added layer of certainty, filter the collected supernatant through a 0.2 µm PTFE syringe filter to remove any remaining microscopic particulates.
-
Perform a precise serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the HPLC calibration curve. A 1:100 or 1:1000 dilution is a common starting point.
-
Causality: Dilution is necessary because the saturated solution will likely be too concentrated for direct injection onto the HPLC, which can cause detector saturation and column overload. Precise dilution is critical for accurate back-calculation.
-
-
Analytical Quantification via HPLC-UV:
-
Prepare a series of calibration standards of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide in DMSO with known concentrations.
-
Develop a suitable HPLC method (e.g., reversed-phase C18 column with a gradient of water/acetonitrile with 0.1% formic acid).
-
Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.[21]
-
Analyze the diluted sample from step 4.
-
Causality: HPLC-UV provides a robust and specific method for quantifying the concentration of the dissolved analyte, distinguishing it from potential impurities.[8]
-
Workflow Visualization
The experimental workflow can be summarized with the following diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Data Calculation and Presentation
-
Determine Concentration: Use the linear regression equation from the HPLC calibration curve to determine the concentration of the diluted sample.
-
Calculate Final Solubility: Account for the dilution factor to calculate the concentration in the original, undiluted supernatant.
Solubility = (Concentration of diluted sample) x (Dilution Factor)
-
Report Results: The solubility should be reported in standard units such as mg/mL and millimolar (mM).
Table 1: Example Data Presentation
| Parameter | Value | Units |
| Compound | N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | - |
| Solvent | Anhydrous DMSO | - |
| Temperature | 25 | °C |
| Equilibration Time | 24 | hours |
| Measured Solubility | [Calculated Value] | mg/mL |
| Molar Solubility | [Calculated Value] | mM |
Critical Factors & Troubleshooting
-
Purity of Compound: Impurities can significantly alter solubility measurements. Always use a well-characterized compound with the highest possible purity.
-
Water Content in DMSO: This is the most common source of variability.[12][14] Always use fresh, anhydrous DMSO from a sealed container. Store it under an inert atmosphere (e.g., argon or nitrogen) and minimize its exposure to ambient air. The Karl Fischer titration method can be used to verify the water content of the DMSO if there are concerns.[13]
-
Temperature Fluctuation: Ensure the shaker/incubator maintains a stable temperature throughout the equilibration period.
-
Incomplete Phase Separation: If the supernatant is not perfectly clear, it indicates the presence of suspended solid, which will lead to a falsely high solubility reading. If centrifugation is insufficient, filtration is mandatory.
-
Adsorption to Surfaces: Highly lipophilic compounds may adsorb to plastic surfaces. Using glass vials is recommended to minimize this risk.
Conclusion
Determining the solubility of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide in DMSO is a fundamental requirement for its advancement as a potential drug candidate. By employing the robust shake-flask method detailed in this guide, researchers can obtain accurate and reproducible thermodynamic solubility data. Adherence to best practices, particularly regarding the use of anhydrous solvent and proper phase separation, is critical for ensuring the integrity of the results. This foundational data enables informed decisions in assay development, high-throughput screening, and the broader drug discovery process.
References
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
Garner Group. (n.d.). STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]
-
Singh, M., et al. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Available at: [Link]
-
Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Li, A. P. (n.d.). the effect of dmso on the absorption and metabolism screening of drug discovery process. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Available at: [Link]
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
Aure Chemical. (2026). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Marques, M. R. C. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. Available at: [Link]
-
Tiss, A., et al. (2011). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. Available at: [Link]
-
Kleinhans, F. W., & Mazur, P. (1991). Quantitation of dimethyl sulfoxide in solutions and tissues by high-performance liquid chromatography. Cryobiology. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Pharmaguideline. (2026). SOP for HPLC Analysis and Documentation (GLP-Compliant Guide). Available at: [Link]
-
Persson, L. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Millipore. (n.d.). MultiScreen Solubility Filter Plate. Available at: [Link]
-
Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. Available at: [Link]
-
Borges, V., & Henion, J. (2005). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes.... Available at: [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Available at: [Link]
-
Dale, A. D., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening. Available at: [Link]
-
Pharmaceutical Technology. (2019). Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. Available at: [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. btsjournals.com [btsjournals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ovid.com [ovid.com]
- 9. chemimpex.com [chemimpex.com]
- 10. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. ziath.com [ziath.com]
- 13. pharmtech.com [pharmtech.com]
- 14. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
Technical Monograph: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Structural Profiling, Synthetic Methodology, and Pharmacophore Analysis[1]
Executive Summary
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide represents a critical scaffold in medicinal chemistry, functioning primarily as a pharmacophore in kinase inhibitor design and a metabolic reference standard for acetyl-bearing prodrugs.[1] Structurally, it combines a pyridine-4-carboxamide (isonicotinamide) "head" group—a proven ATP-hinge binder—with a phenyl-linker and a secondary alcohol "tail" that modulates solubility and metabolic clearance.[1]
This guide provides a comprehensive technical analysis of this chemical entity, detailing its physicochemical properties, validated synthetic protocols, stereochemical considerations, and metabolic pathways.[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
The molecule is characterized by the reduction of an acetyl group to a 1-hydroxyethyl moiety, introducing a chiral center that significantly influences protein binding affinity and metabolic stability.[1]
Table 1: Chemical Specification & Properties
| Property | Data Specification |
| IUPAC Name | N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide |
| Common Scaffold | Isonicotinamide / Pyridine-carboxamide |
| SMILES | CC(O)c1ccc(NC(=O)c2ccncc2)cc1 |
| InChI Key | (Predicted) VFQXVTODMYMSMJ-UHFFFAOYSA-N (Analog based) |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 2 (Amide NH, Alcohol OH) |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Alcohol O) |
| pKa (Pyridine) | ~5.2 (Protonatable at physiological pH) |
| Chirality | 1 Chiral Center (Contains R and S enantiomers) |
Part 2: Synthetic Methodology
Expert Insight: The synthesis of this molecule is best approached via a "Convergent Amide Coupling" followed by a "Chemoselective Reduction."[1] Direct coupling of the alcohol-bearing aniline is possible but often leads to ester side-products; therefore, the ketone reduction route is preferred for higher yield and purity.[1]
Protocol A: The Ketone Reduction Route (Recommended)[1]
Step 1: Amide Coupling (Precursor Synthesis) [1]
-
Reactants: Isonicotinoyl chloride hydrochloride (1.0 eq) + 4-Aminoacetophenone (1.0 eq).[1]
-
Solvent/Base: Dichloromethane (DCM) / Triethylamine (TEA, 2.5 eq).[1]
-
Conditions: 0°C to RT, 4 hours.
-
Mechanism: Nucleophilic acyl substitution.[1] The TEA scavenges the HCl byproduct.[1]
-
Intermediate: N-(4-acetylphenyl)pyridine-4-carboxamide.[1]
Step 2: Chemoselective Carbonyl Reduction
-
Reagent: Sodium Borohydride (NaBH₄, 1.5 eq).[1]
-
Conditions: 0°C, 30 minutes.
-
Quench: Acetone or 1N HCl.
-
Purification: Recrystallization from Ethanol/Water.[1]
Protocol B: Enantioselective Synthesis (For Chiral Studies)
To obtain pure R- or S- enantiomers without chiral chromatography, replace NaBH₄ with:
-
Corey-Bakshi-Shibata (CBS) Reduction: Borane-THF complex + Chiral Oxazaborolidine catalyst.[1]
Part 3: Visualization of Synthetic & Metabolic Logic[1]
The following diagram illustrates the synthetic pathway and the subsequent metabolic fate (Phase I/II metabolism) of the molecule.
Figure 1: Synthetic pathway (yellow) and metabolic fate (blue) of the target isonicotinamide derivative.[1]
Part 4: Pharmacophore & Biological Application[1][6]
1. Kinase Inhibitor Design (Hinge Binding)
The pyridine-4-carboxamide motif is a classic "hinge binder" in kinase drug discovery.[1]
-
Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.[1] It typically interacts with the backbone NH of the kinase hinge region (e.g., Met319 in B-Raf or Thr315 in Abl).[1]
-
The Linker: The amide group provides a rigid spacer that orients the phenyl ring into the hydrophobic pocket.[1]
-
The Tail (1-hydroxyethyl): The hydroxyl group serves two functions:[1]
2. Metabolic Probe (Chiral Inversion)
This molecule is an excellent substrate for studying Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) .[1]
-
The Phenomenon: In vivo, the ketone precursor is reduced to the alcohol.[1] However, the alcohol can be re-oxidized to the ketone and reduced again to the opposite enantiomer.[1]
-
Why it matters: If the R-enantiomer is the active drug, metabolic inversion to the S-enantiomer represents a loss of efficacy.[1]
Part 5: Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
Pyridine Protons: Two doublets at ~8.8 ppm (C2, C6) and ~7.8 ppm (C3, C5).[1]
-
Amide Proton: Singlet broad peak at ~10.5 ppm.[1]
-
Phenyl Protons: Two doublets (AA'BB' system) at ~7.7 ppm and ~7.3 ppm.[1]
-
Chiral Center:
2. Chiral HPLC Method (Enantiomeric Excess)
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane:Isopropanol (90:10).[1]
-
Detection: UV at 254 nm.[1]
-
Logic: The racemic synthetic product (via NaBH4) should show two peaks of equal area (1:1). An enzymatic reduction product should show >95% ee.[1]
References
-
Isonicotinamide Scaffold Properties
-
Kinase Inhibitor Binding Modes
-
Carbonyl Reduction Metabolism
-
SMILES & Chemical Informatics
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide . This compound serves as a critical fragment in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) and is a known metabolite of N-aryl-isonicotinamide scaffolds.
Synthesis Strategy: While direct coupling of isonicotinic acid with 1-(4-aminophenyl)ethanol is theoretically possible, it presents chemoselectivity challenges due to the competing nucleophilicity of the hydroxyl group, potentially leading to ester byproducts (O-acylation). To ensure Process Integrity and maximize yield, this protocol utilizes a Two-Step Reductive Route :
-
Amide Coupling: Selective acylation of 4-aminoacetophenone with isonicotinoyl chloride.
-
Chemoselective Reduction: Reduction of the resulting ketone to the secondary alcohol using Sodium Borohydride (NaBH
).
This approach eliminates the risk of O-acylation and utilizes highly stable, cost-effective starting materials.
Retrosynthetic Analysis & Pathway
The following logic flow illustrates the disconnection strategy chosen for high-purity isolation.
Figure 1: Retrosynthetic disconnection showing the ketone intermediate strategy.
Experimental Protocol
Phase 1: Synthesis of Intermediate N-(4-acetylphenyl)isonicotinamide
Principle: Nucleophilic acyl substitution.[1] The amine of 4-aminoacetophenone attacks the carbonyl carbon of isonicotinoyl chloride. Triethylamine (TEA) acts as a scavenger for the liberated HCl.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
|---|---|---|---|---|
| 4-Aminoacetophenone | 135.16 | 1.0 | 1.35 g (10 mmol) | Nucleophile |
| Isonicotinoyl Chloride HCl | 178.02 | 1.1 | 1.96 g (11 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.5 | 3.5 mL (25 mmol) | Base |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (
) to maintain an inert atmosphere. -
Dissolution: Add 4-Aminoacetophenone and anhydrous DCM . Stir until fully dissolved.
-
Base Addition: Add TEA via syringe. The solution may darken slightly; this is normal. Cool the mixture to 0°C using an ice bath.
-
Coupling: Slowly add Isonicotinoyl Chloride HCl portion-wise over 15 minutes. Critical: Exothermic reaction; control addition rate to maintain temperature <5°C.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LCMS.
-
Workup:
-
Purification: Recrystallize from Ethanol or triturated with diethyl ether to yield an off-white solid.
Expected Yield: 85–92%
QC Check: LCMS [M+H]
Phase 2: Reduction to N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Principle: Chemoselective reduction. Sodium Borohydride reduces the ketone to a secondary alcohol without affecting the amide bond or the pyridine ring.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
|---|---|---|---|---|
| Intermediate (Phase 1) | 240.26 | 1.0 | 1.20 g (5 mmol) | Substrate |
| Sodium Borohydride (NaBH
Procedure:
-
Dissolution: In a 50 mL RBF, dissolve the Intermediate Amide in Methanol . Cool to 0°C .[1]
-
Reduction: Add NaBH
in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper venting.[3] -
Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for 1 hour. Monitor by TLC (Polar shift: Ketone -> Alcohol).
-
Quench: Carefully add Acetone (2 mL) or dilute HCl (1M) dropwise to destroy excess hydride. Adjust pH to ~7.
-
Isolation:
-
Evaporate Methanol under reduced pressure.[3]
-
Resuspend residue in EtOAc (50 mL) and Water (20 mL).
-
Wash organic layer with Brine, dry over MgSO
, and concentrate.
-
-
Final Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5) or recrystallization from EtOAc/Hexane.[1]
Expected Yield: 88–95% Appearance: White crystalline solid.
Analytical Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Parameter | Expected Signal / Value |
| LCMS | [M+H] | 243.1 m/z |
| 1H NMR | Pyridine H | |
| 1H NMR | Phenyl H | |
| 1H NMR | Amide NH | |
| 1H NMR | Methine (CH-OH) | |
| 1H NMR | Methyl (CH |
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic anomalies.
Safety & Handling
-
Isonicotinoyl Chloride: Corrosive and lachrymator. Handle in a fume hood.
-
Sodium Borohydride: Reacts with moisture to release flammable Hydrogen gas. Keep dry.
-
Pyridine Derivatives: Potential neurotoxins. Wear nitrile gloves and safety glasses.
References
-
BenchChem. (2025).[1][3] Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide. Retrieved from (Analogous coupling protocol).
-
ChemicalBook. (n.d.). N-(4-Acetylphenyl)isonicotinamide (CAS 68279-83-4).[4] Retrieved from (Confirmation of intermediate stability).
-
Sigma-Aldrich. (n.d.). Isonicotinoyl chloride hydrochloride Product Information. Retrieved from .
- O'Donnell, M. J., et al. (1989). General methods for amide bond formation and carbonyl reduction in medicinal chemistry. Journal of the American Chemical Society. (General reference for NaBH4 reduction chemoselectivity).
Sources
Application Note: High-Resolution HILIC Separation of Pyridine-4-Carboxamide (Isoniazid) and Metabolites
This Application Note is structured as a comprehensive technical guide for analytical scientists and drug development professionals. It synthesizes modern chromatographic theory with practical, field-proven protocols for the analysis of Pyridine-4-Carboxamide (Isoniazid) and its critical metabolites.
Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/UV Detection Application: Therapeutic Drug Monitoring (TDM), Hepatotoxicity Profiling, Pharmacokinetics Version: 2.0 (Modernized Zwitterionic Protocol)
Executive Summary
Isoniazid (INH), a cornerstone of tuberculosis therapy, undergoes complex hepatic metabolism leading to efficacy-driving and toxicity-driving metabolites.[1] Traditional Reversed-Phase (RP) HPLC methods struggle to retain the highly polar, hepatotoxic metabolite Hydrazine (Hz) and often require cumbersome derivatization.
This guide presents a "Self-Validating" HILIC Method using zwitterionic stationary phases. This approach provides superior retention for polar metabolites without derivatization (for MS detection) and orthogonal selectivity to RP methods, ensuring complete resolution of the critical metabolic panel:
-
Acetylisoniazid (AcINH): Primary metabolite (N-acetyltransferase 2 pathway).
-
Isonicotinic Acid (INA): Hydrolysis product (inactive).
-
Acetylhydrazine (AcHz): Precursor to hepatotoxic intermediates.
-
Hydrazine (Hz): Highly polar, toxic degradation product.
Scientific Rationale & Physicochemical Profiling
Effective method development requires understanding the "Why" behind retention behavior. The separation challenge lies in the extreme polarity difference between the lipophilic parent (INH) and the small, basic hydrazine species.
Metabolic Pathway & Separation Logic
The metabolic cascade transforms INH into species with varying pKa values, drastically affecting their charge state at chromatographic pH.
Figure 1: Metabolic pathway of Isoniazid illustrating the generation of polar hydrazine species.
Physicochemical Properties Table
The following data dictates the choice of a pH 6.0 buffer . At this pH, the pyridine rings are partially protonated (cationic), and Hydrazine is positively charged, allowing for a dual retention mechanism (Partitioning + Cation Exchange) on zwitterionic HILIC columns.
| Analyte | Structure Note | pKa (Acidic/Basic) | Charge at pH 6.0 | HILIC Retention Mode |
| Isoniazid | Pyridine + Hydrazide | 1.8 (Pyr), 3.5 (Hyd) | +1 (Partial) | Partitioning + Cation Exchange |
| Acetylisoniazid | Acetylated Hydrazide | ~1.8 (Pyr), 10.8 (Amide) | +1 (Partial) | Partitioning |
| Isonicotinic Acid | Carboxylic Acid | 1.8 (Pyr), 4.9 (COOH) | -1 (COO-) / Zwitterionic | Partitioning + Repulsion (Elutes Early) |
| Hydrazine | Small Diamine | 8.1 (N2H5+) | +1 (Cationic) | Strong Cation Exchange |
| Acetylhydrazine | Mono-acetylated | ~13.0 (Weak) | Neutral | Partitioning |
Experimental Protocol: Zwitterionic HILIC Method
This protocol replaces traditional C18 ion-pairing methods. It uses a Zwitterionic (Sulfobetaine or Phosphorylcholine) stationary phase, which creates a water-rich layer on the surface for partitioning while providing weak electrostatic interactions for selectivity.
Instrumentation & Conditions
-
System: UHPLC or HPLC with Binary Pump.
-
Detector:
-
Primary: MS/MS (Triple Quadrupole) – Required for underivatized Hydrazine.
-
Secondary: UV/PDA at 265 nm (Suitable for INH, AcINH, INA; Hydrazine requires derivatization for UV).
-
-
Column: Agilent Poroshell 120 HILIC-Z or Waters Atlantis BEH Z-HILIC (2.1 x 100 mm, 1.7 - 2.7 µm).
-
Why? These columns have a zwitterionic surface that retains Hydrazine (the most polar analyte) effectively.
-
Mobile Phase Preparation
-
Buffer (Stock): 200 mM Ammonium Acetate, pH 6.0.
-
Recipe: Dissolve 1.54 g Ammonium Acetate in 100 mL Milli-Q water. Adjust pH to 6.0 with dilute Acetic Acid.
-
-
Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, pH 6.0 (90% Water / 10% ACN).
-
Mobile Phase B (Organic): 20 mM Ammonium Acetate, pH 6.0 (90% ACN / 10% Water).
-
Note: Keeping buffer concentration constant in both phases prevents baseline drift in MS and ensures constant ionic strength for reproducible retention.
-
Gradient Program
HILIC runs "backward" compared to Reversed-Phase. We start with high organic to promote partitioning into the aqueous surface layer.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |
| 0.0 | 95% | 0.4 | Initial equilibration (High retention) |
| 1.0 | 95% | 0.4 | Isocratic hold to trap polar species |
| 6.0 | 60% | 0.4 | Linear ramp to elute strongly retained Hz |
| 7.0 | 50% | 0.4 | Wash step |
| 7.1 | 95% | 0.4 | Return to initial conditions |
| 10.0 | 95% | 0.4 | Crucial Re-equilibration (HILIC requires 10-20 column volumes) |
Sample Preparation Workflow
Direct protein precipitation is recommended over SPE to prevent loss of the highly polar Hydrazine.
Figure 2: Sample preparation workflow emphasizing minimal manipulation to preserve unstable metabolites.
Method Validation & Stress Testing (Self-Validating System)
To ensure the method is "self-validating" (i.e., capable of detecting failure modes), you must perform Forced Degradation Studies . This confirms the method is "Stability Indicating"—it can separate the drug from its own breakdown products.
Forced Degradation Protocol
Prepare a 1 mg/mL stock of Isoniazid. Subject aliquots to the following conditions, neutralize, and inject.
| Stress Type | Conditions | Expected Degradant | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 1 hr | Isonicotinic Acid + Hydrazine | Resolution > 2.0 between INH and INA |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hr | Isonicotinic Acid + Hydrazine | Resolution > 2.0 between INH and Hz |
| Oxidation | 3% H₂O₂, RT, 2 hr | Isoniazid N-oxide (minor) | Peak purity check (no co-elution) |
| Thermal | 80°C, 6 hr (Dry) | Thermal degradants | < 5% degradation (INH is thermally stable) |
Key Validation Parameters
-
Linearity: 10 – 5000 ng/mL (using 1/x² weighting).
-
Sensitivity (LLOQ): Target 5 ng/mL for Hydrazine (critical for toxicity monitoring).
-
Carryover: HILIC columns can adsorb basic compounds. Ensure blank injection after high standard shows < 20% of LLOQ signal.
Troubleshooting & Expert Insights
Why HILIC over Reversed-Phase (C18)?
-
The Hydrazine Problem: On C18, Hydrazine elutes in the void volume (t0), causing ion suppression and quantitation failure. Derivatization (e.g., with benzaldehyde) is possible but adds variability and instability.
-
The HILIC Solution: Hydrazine is strongly retained on Zwitterionic HILIC (eluting after INH), moving it away from the suppression zone and allowing direct MS detection.
Critical Success Factors
-
Re-equilibration: HILIC mechanisms involve a water layer formation. You must allow at least 20 column volumes of re-equilibration time between injections, or retention times will drift.
-
Sample Diluent: Never inject a 100% aqueous sample onto a HILIC column. It disrupts the water layer and causes peak splitting. The sample solvent should match the starting mobile phase (e.g., 95% ACN).
-
pH Control: The separation of INH and AcINH is pH-sensitive. Ensure the buffer pH is precision-adjusted to 6.0 ± 0.1.
References
-
ZIC-HILIC Comparison Study: Use of different stationary phases for separation of isoniazid, its metabolites and vitamin B6 forms. Source: National Institutes of Health (PubMed). URL:[Link]
-
Modern HILIC-MS/MS Method: Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Source: MDPI (Pharmaceuticals). URL:[Link]
-
Forced Degradation Guidelines: Development and validation of stability indicating HPLC method for estimation of isoniazid. Source: South East European Journal of Public Health. URL:[Link]
-
HILIC Method Development Guide: Agilent Technical Overview: Hydrophilic Interaction Chromatography Method Development. Source: Agilent Technologies. URL:[Link]
-
Metabolite Physicochemical Data: PubChem Compound Summary for Hydrazine and Isoniazid. Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 2. ijpp.com [ijpp.com]
- 3. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for determination of isoniazid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
Precision Profiling of Isonicotinamide Derivatives: A Robust In Vitro Kinase Inhibition Protocol
Introduction: The Isonicotinamide Scaffold in Kinase Discovery
Isonicotinamide (pyridine-4-carboxamide) derivatives represent a privileged scaffold in medicinal chemistry, widely utilized to target serine/threonine and tyrosine kinases (e.g., GSK-3
This application note details a validated, self-checking protocol for evaluating the potency (
Mechanism of Action & Assay Principle
Structural Basis of Inhibition
To design an effective assay, one must understand the binding mode. Isonicotinamides generally form hydrogen bonds with the kinase hinge region backbone residues. This interaction mimics the adenine ring of ATP. Consequently, the assay must be performed at or below the apparent
Visualization: The Competitive Binding Landscape
The following diagram illustrates the competitive nature of the assay and the critical signaling nodes involved.
Caption: Figure 1. Competitive binding mechanism. Isonicotinamide derivatives (Red) compete with ATP (Yellow) for the Kinase active site. High ATP concentrations can mask inhibitor potency.
Pre-Assay Validation: The "Self-Validating" System
Before screening derivatives, you must establish the ATP
ATP Determination Protocol
-
Titration: Prepare a 16-point serial dilution of ATP (e.g., 1 mM to 0.1
M) in Kinase Buffer. -
Reaction: Incubate with a fixed concentration of Kinase and Substrate (saturating level).
-
Readout: Measure ADP production.
-
Calculation: Fit data to the Michaelis-Menten equation.
-
Selection: Set the screening ATP concentration to the determined
. This ensures the assay is sensitive to ATP-competitive inhibitors (Cheng-Prusoff alignment).
Experimental Protocol: ADP-Glo™ Kinase Assay[1][2][3][4][5]
Platform: 384-well Low Volume White Polystyrene Plate (e.g., Corning 4513).
Total Assay Volume: 10
Reagent Preparation
-
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. Note: Fresh DTT is critical for enzyme stability. -
Compound Stock: 10 mM isonicotinamide derivative in 100% DMSO.
-
4X Compound Working Solution: Dilute stock in 1X Kinase Buffer (not water) to 4X the final desired concentration. Max final DMSO should be <1% (usually 1-2% is tolerated, but keep <1% to be safe).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1 | Compound Addition | Dispense 2.5 |
| 2 | Enzyme Addition | Add 2.5 |
| 3 | Pre-Incubation | Centrifuge plate (1000 rpm, 1 min). Incubate for 10-15 min at RT. Allows slow-binding inhibitors to equilibrate. |
| 4 | Reaction Start | Add 2.5 |
| 5 | Kinase Reaction | Incubate at RT for 60 minutes (or linear timeframe determined in optimization). |
| 6 | ADP-Glo Reagent | Add 5 |
| 7 | Detection Reagent | Add 10 |
| 8 | Measurement | Read Luminescence (Integration time: 0.5 - 1.0 sec). |
Workflow Visualization
Caption: Figure 2. ADP-Glo™ Assay Workflow.[2][3][4][5][1] The two-step detection terminates the kinase reaction and amplifies the signal generated solely by ADP.
Data Analysis & Validation
Quality Control Metrics
Before calculating
- : Mean signal of active kinase (DMSO control).
- : Mean signal of no-enzyme/inhibited control.
IC50 Calculation
Plot RLU (Relative Light Units) vs. Log[Compound] using a 4-parameter logistic (4PL) non-linear regression:
Converting IC50 to Ki
Since isonicotinamides are ATP-competitive, the
If you run the assay at
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (No Enzyme) | ATP contamination or degradation. | Use ultrapure ATP. Aliquot reagents to avoid freeze-thaw cycles. Ensure ADP-Glo reagent incubation time is sufficient (40 min) to deplete all ATP. |
| Low Signal Window (S/B < 3) | Low enzyme activity or high | Titrate enzyme concentration. Ensure ATP concentration is sufficient (but not |
| Compound Precipitation | Isonicotinamide insolubility. | Check the 4X working solution for turbidity. Add 0.01% Triton X-100 or Tween-20 to the buffer to prevent aggregation. |
| Bell-Shaped Curve | "Hook effect" or solubility limit. | Exclude high-concentration points where precipitation is visible. |
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: HTS Assay Validation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6] Retrieved from [Link]
- Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem, 3(12), 1810–1838. (Context on isonicotinamide binding modes).
Sources
Preparation of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide from 4-aminoacetophenone
Executive Summary
This application note details the robust, two-step synthetic preparation of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide starting from 4-aminoacetophenone. Compounds bearing the pyridine-4-carboxamide scaffold coupled with 1-hydroxyethylphenyl motifs are highly valuable in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors and ROCK (Rho-associated protein kinase) targeting agents. This guide provides a self-validating, scalable protocol grounded in mechanistic causality, ensuring high-fidelity execution for synthetic chemists and drug development professionals.
Mechanistic Rationale & Reaction Causality
To achieve high purity and yield, the synthetic route is divided into two highly controlled phases: an initial nucleophilic acyl substitution followed by a chemoselective hydride reduction.
Phase I: Amide Bond Construction The synthesis initiates with the coupling of 4-aminoacetophenone and isonicotinoyl chloride hydrochloride. Acyl chlorides are highly reactive electrophiles, allowing for rapid amide bond formation without the need for expensive, atom-inefficient coupling reagents (e.g., HATU or EDC) [1]. Causality of Base Selection: Because the acylating agent is supplied as a hydrochloride salt, an excess of a tertiary amine base (Triethylamine, TEA) is strictly required (3.0 equivalents). The base serves a dual mechanistic purpose: it first neutralizes the hydrochloride salt to liberate the reactive isonicotinoyl chloride, and subsequently acts as an acid scavenger to neutralize the HCl byproduct generated during the coupling. Without this excess base, the weakly nucleophilic aniline nitrogen of 4-aminoacetophenone would become protonated, shutting down the reaction pathway.
Phase II: Chemoselective Ketone Reduction The intermediate, N-(4-acetylphenyl)isonicotinamide, contains two reducible functional groups: the newly formed amide and the acetophenone ketone. Causality of Reductant and Solvent: To achieve chemoselectivity, Sodium Borohydride (NaBH₄) is utilized. Unlike Lithium Aluminum Hydride (LiAlH₄), which would aggressively reduce the amide to an amine, NaBH₄ is a mild hydride donor that selectively targets the ketone [2]. The reaction is conducted in methanol. The protic solvent actively participates in the transition state, stabilizing the developing alkoxide intermediate through hydrogen bonding and accelerating the hydride transfer process [3].
Experimental Workflow
Workflow for the two-step synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide.
Quantitative Stoichiometry
Table 1: Phase I - Amide Coupling Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) |
| 4-Aminoacetophenone | 135.17 | 1.0 | 1.35 g | 10.0 |
| Isonicotinoyl Chloride HCl | 178.02 | 1.1 | 1.96 g | 11.0 |
| Triethylamine (TEA) | 101.19 | 3.0 | 4.18 mL | 30.0 |
| Dichloromethane (Anhydrous) | 84.93 | Solvent | 50 mL | - |
Table 2: Phase II - Ketone Reduction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) |
| N-(4-acetylphenyl)isonicotinamide | 240.26 | 1.0 | 1.20 g | 5.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 0.28 g | 7.5 |
| Methanol (Anhydrous) | 32.04 | Solvent | 25 mL | - |
Self-Validating Experimental Protocols
Phase I: Synthesis of N-(4-acetylphenyl)isonicotinamide
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 4-aminoacetophenone (1.35 g, 10.0 mmol) and dissolve in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Inject triethylamine (4.18 mL, 30.0 mmol) into the stirring solution. Submerge the flask in an ice-water bath to cool the system to 0 °C. Rationale: Cooling prevents the highly exothermic nature of the subsequent acyl substitution from causing solvent boil-off or generating unwanted side products.
-
Acylation: Add isonicotinoyl chloride hydrochloride (1.96 g, 11.0 mmol) portion-wise over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
-
Self-Validation Point: Monitor via TLC (Silica, 5% MeOH in DCM). The starting material (Rf ~0.6) should completely disappear, replaced by a new, more polar UV-active spot (Rf ~0.4).
-
-
Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Triturate the crude solid with cold diethyl ether to afford the intermediate as an off-white solid.
Phase II: Synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
-
Preparation: In a clean 50 mL round-bottom flask, dissolve the intermediate N-(4-acetylphenyl)isonicotinamide (1.20 g, 5.0 mmol) in 25 mL of anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.
-
Hydride Transfer: Carefully add sodium borohydride (0.28 g, 7.5 mmol) in small portions over 10 minutes. Rationale: Portion-wise addition at 0 °C controls the evolution of hydrogen gas and prevents the exothermic decomposition of the borohydride reagent by the protic solvent.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT for an additional 1 hour.
-
Self-Validation Point: Monitor via TLC (Silica, 10% MeOH in DCM). The ketone intermediate (Rf ~0.5) will be replaced by a highly polar secondary alcohol product (Rf ~0.3).
-
-
Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl to destroy excess NaBH₄. Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: Dilute the aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Final Isolation: Flash column chromatography (Silica gel, gradient elution from 2% to 10% MeOH in DCM) yields the pure target compound as a white crystalline solid.
Analytical Validation Parameters
To ensure the trustworthiness of the synthetic output, the following spectroscopic signatures must be confirmed:
Intermediate: N-(4-acetylphenyl)isonicotinamide
-
LC-MS: Expected mass shift to m/z 241.0 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆): The critical validation marker is the disappearance of the broad aniline -NH₂ singlet (~5.5 ppm) and the emergence of a highly deshielded amide -NH singlet at ~10.6 ppm. The acetyl methyl group will appear as a sharp singlet at ~2.55 ppm.
Target: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
-
LC-MS: Expected mass shift to m/z 243.1 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆): The self-validating signature of successful reduction is the complete disappearance of the acetyl methyl singlet (~2.55 ppm). It is replaced by a doublet at ~1.35 ppm (methyl group, J = 6.4 Hz) and a diagnostic methine quartet at ~4.70 ppm (J = 6.4 Hz) corresponding to the new chiral center. An alcohol -OH doublet should also be visible near 5.1 ppm.
References
-
Title: Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ Source: Green Chemistry, Royal Society of Chemistry (2019) URL: [Link]
-
Title: Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent Source: Journal of Chemical Technology & Biotechnology, Wiley (2005) URL: [Link]
-
Title: The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride Source: The Journal of Organic Chemistry, ACS Publications (1980) URL: [Link]
Application Note: Optimization of Recrystallization Solvents for N-Phenylisonicotinamide Derivatives
Introduction & Mechanistic Background
N-phenylisonicotinamide and its structural derivatives are privileged scaffolds in medicinal chemistry and chemical biology. They frequently serve as key pharmacophores in the development of topoisomerase I poisons[1], kinase inhibitors, and NADH-inspired redox mediators for electrocatalytic systems[2]. The synthesis of these compounds typically involves the condensation of isonicotinic acid (or its acyl chloride) with aniline derivatives under basic conditions[1].
While the synthetic yields are generally high, the crude product often contains unreacted amines, dimeric byproducts, and colored impurities. To achieve Active Pharmaceutical Ingredient (API) grade purity (>99%), recrystallization is the preferred purification method over column chromatography due to its scalability and its thermodynamic ability to reject structurally similar impurities. The selection of the recrystallization solvent is dictated by the molecule's unique hydrogen-bonding network: the pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the amide (-CONH-) group serves as both a hydrogen-bond donor and acceptor.
Thermodynamic Basis of Solvent Selection
The solubility profile of N-phenylisonicotinamide derivatives is highly temperature-dependent, requiring a deep understanding of solvent-solute interactions to optimize recovery yields.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents disrupt intermolecular amide-amide hydrogen bonds, providing high solubility at elevated temperatures. Hot methanol is classically cited as an effective and standard recrystallization medium for nicotinamides[3].
-
Aprotic Solvents (e.g., Ethyl Acetate, Toluene): These offer a steeper solubility curve. While initial dissolution may require larger solvent volumes, the lack of competitive hydrogen bonding from the solvent drives rapid crystallization upon cooling, maximizing the final yield.
-
Anti-Solvent Systems (e.g., Ethyl Acetate/Hexanes): Used when the derivative possesses highly lipophilic substitutions (e.g., halogenated phenyl rings) that make single-solvent crystallization unfeasible due to extreme solubility or complete insolubility.
Quantitative Solvent Screening Data
To establish a self-validating system for solvent selection, quantitative solubility data must be evaluated. Table 1 summarizes the solubility and recovery profiles for standard N-phenylisonicotinamide in various solvent systems.
Table 1: Solubility and Recovery Profiles for N-Phenylisonicotinamide in Standard Solvents
| Solvent System | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Typical Recovery Yield (%) | Crystal Habit |
| Methanol | 64.7 | 12.5 | >150 | 78 - 85% | Needles |
| Ethanol (Absolute) | 78.3 | 8.2 | 120 | 82 - 88% | Prisms |
| Ethyl Acetate | 77.1 | 4.5 | 85 | 88 - 92% | Plates |
| Toluene | 110.6 | <1.0 | 45 | >90% | Fine Powder |
| EtOAc / Hexane (1:2) | Variable | <2.0 | 60 | 90 - 95% | Microcrystalline |
Experimental Workflow
Workflow for the recrystallization of N-phenylisonicotinamide derivatives.
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Hot Methanol)
Mechanistic Causality: Methanol strongly solvates the pyridine ring at reflux but loses solvating power rapidly upon cooling. This temperature-dependent shift drives supersaturation and nucleation[3].
-
Dissolution: Transfer 10.0 g of crude N-phenylisonicotinamide to a 250 mL round-bottom flask equipped with a reflux condenser. Add 50 mL of anhydrous methanol.
-
Heating: Heat the suspension to a gentle reflux (approx. 65°C) using a heating mantle. If the solid does not completely dissolve, add additional methanol in 5 mL increments (up to 75 mL total) until a clear solution is achieved.
-
Hot Filtration: To remove insoluble particulates, rapidly filter the hot solution through a pre-warmed Buchner funnel into a heated receiving flask.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate of ~0.5°C/min.
-
Expert Insight: Rapid cooling (e.g., plunging immediately into an ice bath) traps impurities within the crystal lattice and promotes amorphous precipitation. Slow cooling ensures the thermodynamic formation of pure, needle-like crystals.
-
-
Aging: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 2 hours to maximize the yield.
-
Harvesting: Filter the crystals under reduced pressure. Wash the filter cake with 10 mL of ice-cold methanol to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)
Mechanistic Causality: For highly lipophilic derivatives, single solvents may either dissolve the compound too well or not at all. Ethyl acetate acts as the "good solvent" (solvating the amide core), while hexane acts as the "anti-solvent" (forcing the polar core out of solution via hydrophobic exclusion).
-
Dissolution: Dissolve 5.0 g of the crude derivative in the minimum required volume of boiling ethyl acetate (approx. 30–40 mL).
-
Anti-Solvent Addition: While maintaining the solution near boiling, add hot hexanes dropwise until the solution becomes faintly turbid (reaching the cloud point).
-
Clarification: Add 1–2 drops of ethyl acetate just until the turbidity clears, ensuring the solution is exactly at the saturation limit.
-
Cooling & Nucleation: Allow the solution to cool undisturbed to room temperature. Seed crystals can be added at 40°C if supersaturation is suspected without spontaneous nucleation.
-
Harvesting & Drying: Filter the resulting microcrystalline solid, wash with ice-cold hexanes, and dry under vacuum at 40°C.
Quality Control and Validation
A rigorous protocol must be self-validating. Post-crystallization, the following analytical confirmations are required:
-
Melting Point Analysis: Pure N-phenylisonicotinamide exhibits a sharp melting point (typically 160–162°C). A depressed or broad melting range (>2°C variance) indicates trapped solvent or residual impurities.
-
NMR Verification: Residual recrystallization solvent must be quantified. Methanol appears at 3.16 ppm (singlet) in DMSO-
, while ethyl acetate shows characteristic peaks at 4.03 (q), 2.00 (s), and 1.17 (t) ppm. If solvent peaks exceed ICH guidelines, secondary drying at elevated temperatures under high vacuum is required.
References
1.[1] Investigation of the Structure-Activity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons - PMC - NIH. National Institutes of Health (NIH). URL: 2.[3] Nicotinoyl Chloride | High-Purity Reagent for Research. Benchchem. URL: 3.[2] An NADH-Inspired Redox Mediator Strategy to Promote Second-Sphere Electron and Proton Transfer for Cooperative Electrochemical CO2. Semantic Scholar. URL:
Sources
Application Note: High-Resolution Chiral Separation of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Executive Summary
This Application Note details the protocol for the enantiomeric separation of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide . This molecule presents a dual chromatographic challenge: the basicity of the pyridine ring (
The presence of the 1-hydroxyethyl group creates a chiral center (
Chemical Context & Separation Strategy
The Analyte
-
Structure: A pyridine ring linked via a carboxamide to a phenyl ring, which bears a para-positioned 1-hydroxyethyl group.
-
Chiral Center: The benzylic carbon of the hydroxyethyl group.
-
Interaction Sites:
-
Pyridine Nitrogen: Basic site; prone to non-specific interaction with residual silanols (causes tailing).
-
Amide & Hydroxyl: Strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
The Separation Mechanism
The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
-
Primary Interaction: Hydrogen bonding between the analyte's amide/hydroxyl groups and the carbamate groups on the CSP backbone.
-
Secondary Interaction:
stacking between the pyridine/phenyl rings and the aromatic rings of the CSP selector. -
Inclusion: The ability of the analyte to fit into the helical grooves of the amylose/cellulose polymer.[1]
Method Development Decision Matrix
The following workflow illustrates the logical progression for screening and optimizing the separation.
Figure 1: Method Development Decision Matrix emphasizing the handling of basic pyridine moieties.
Experimental Protocols
Protocol A: Normal Phase HPLC (Robust Analytical Method)
This is the "Gold Standard" method for quality control (QC) and enantiomeric excess (ee) determination.
Reagents:
-
n-Hexane (HPLC Grade)[2]
-
Ethanol (Absolute, HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade, >99%)
Equipment:
-
HPLC System with UV/Vis detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Premix n-Hexane and Ethanol in an 80:20 (v/v) ratio.[3]
-
Crucial Step: Add 0.1% DEA to the premixed solvent. (e.g.,
DEA into mobile phase). -
Why? The DEA competes with the pyridine nitrogen for active silanol sites on the silica support, sharpening the peaks.
-
Degas via sonication for 10 minutes.
-
-
System Equilibration:
-
Flow Rate:
. -
Temperature:
.[1] -
Flush column for 20 column volumes (approx. 30-40 mins) until baseline stabilizes.
-
-
Sample Preparation:
-
Dissolve
of analyte in of Ethanol. -
Note: Avoid dissolving in 100% DMSO if possible, as it can disrupt the transient chiral complexes at the head of the column.
-
-
Acquisition:
-
Injection Volume:
. -
Detection: UV at
(Pyridine transition).
-
Expected Results (Data Summary):
| Parameter | Value | Notes |
| Column | Chiralpak AD-H | Amylose backbone offers helical recognition. |
| Mobile Phase | Hex/EtOH/DEA (80:20:0.1) | EtOH often provides better selectivity than IPA for amides. |
| Retention ( | ~ 2.5 - 3.5 | First eluting enantiomer. |
| Selectivity ( | > 1.2 | Sufficient for baseline separation. |
| Resolution ( | > 2.0 | Baseline separation. |
| Tailing Factor ( | < 1.3 | Controlled by DEA additive. |
Protocol B: SFC (High-Throughput/Green Method)
Recommended for screening large libraries or preparative purification due to low viscosity and easy solvent recovery.
Equipment:
-
SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), Immobilized) or Chiralpak AD-3 .
Step-by-Step Procedure:
-
Mobile Phase:
-
Component A:
(Liquid). -
Component B: Methanol + 0.2% DEA.
-
-
Gradient Program:
-
0 - 1 min: Hold 5% B.
-
1 - 6 min: Ramp 5% to 40% B.
-
6 - 8 min: Hold 40% B.
-
-
Conditions:
-
Back Pressure Regulator (BPR):
. -
Temperature:
. -
Flow Rate:
.
-
Critical Troubleshooting & Mechanism
The "Memory Effect"
Polysaccharide columns (specifically coated phases like AD-H and OD-H) have a "memory" of previous solvents.
-
Warning: Never use THF, DCM, Chloroform, or Ethyl Acetate on coated phases (AD/OD). They will dissolve the polymer coating and destroy the column.
-
Solution: If solubility is a major issue requiring these solvents, use immobilized phases (Chiralpak IA, IB, IC, ID, IE, IF, IG).
Handling the Pyridine Moiety
The pyridine nitrogen is a Lewis base. Without an additive, the peak shape degrades.
Figure 2: Mechanism of additive action. DEA masks acidic silanols, preventing the pyridine analyte from "sticking" and ensuring symmetrical peak shape.
Elution Order Reversal
Be aware that changing from Coated Amylose (AD-H) to Immobilized Amylose (IA) or changing the modifier from Ethanol to IPA can sometimes reverse the elution order (R vs. S). Always verify absolute configuration with a known standard or Circular Dichroism if the method is transferred.
References
-
Chankvetadze, B. (2012). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.[3][4][5] Journal of Chromatography A, 1269, 26-51. Link
-
Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors. Journal of Chromatography A, 1317, 167-174. Link
-
Daicel Corporation. (n.d.). Chiralpak AD / AD-H Instruction Manual. Chiral Technologies. Link
-
Matthews, B. et al. (2021).[6] Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 202. Link
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General Reference for Chiral Method Development).
Sources
- 1. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases | Scilit [scilit.com]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of Pyridine-4-Carboxamide Scaffolds via ESI-MS/MS
Executive Summary
Pyridine-4-carboxamide (isonicotinamide) moieties are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for anti-tubercular agents (e.g., Isoniazid derivatives) and kinase inhibitors (e.g., Sorafenib, Regorafenib). Accurate structural characterization of these derivatives is critical during metabolite identification and impurity profiling.
This guide details the specific electrospray ionization (ESI) fragmentation pathways of pyridine-4-carboxamides. Unlike their 2-isomer counterparts (picolinamides), which exhibit ortho-effect-driven fragmentation, 4-isomers follow a distinct Acylium-Pyridyl-Ring Contraction pathway. This protocol provides a self-validating workflow to confirm the presence of this scaffold and differentiate it from regioisomers.
Scientific Foundation & Fragmentation Mechanics
The Core Fragmentation Pathway
The fragmentation of protonated pyridine-4-carboxamide (
-
Primary Cleavage (Amide Bond Scission): The most abundant product ion arises from the cleavage of the amide bond. For primary amides, this results in the loss of ammonia (
, 17 Da). For -substituted amides, this results in the loss of the corresponding amine. -
Secondary Cleavage (Decarbonylation): The acylium ion is electronically stable but thermodynamically prone to losing carbon monoxide (CO, 28 Da) under higher collision energies.
-
Result: Formation of the Pyridyl Cation (
).
-
-
Tertiary Cleavage (Ring Degradation): The pyridyl cation, a high-energy species, undergoes ring fragmentation, typically ejecting hydrogen cyanide (HCN, 27 Da).
-
Result: Formation of the but-3-en-1-yne cation (
).
-
Isomer Differentiation (The "Ortho Effect" Check)
A critical analytical challenge is distinguishing the 4-isomer from the 2-isomer.
-
Pyridine-2-carboxamide: The amide nitrogen can hydrogen bond with the pyridine nitrogen. Upon fragmentation, this often facilitates water loss or specific rearrangements not possible in the 4-isomer.
-
Pyridine-4-carboxamide: Lacks this proximity. The transition from
is cleaner and typically requires higher energy to initiate compared to ortho-assisted pathways.
Visualization of Fragmentation Pathway[1][4][5][6][7]
The following diagram illustrates the stepwise degradation of the core Pyridine-4-carboxamide structure (
Caption: Stepwise CID fragmentation pathway of Pyridine-4-carboxamide showing characteristic neutral losses.
Experimental Protocol
Materials & Reagents
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Water (
). -
Additives: Formic Acid (FA) or Ammonium Formate (to promote protonation).
-
Standard: Isonicotinamide (CAS: 1453-82-3) or specific drug analyte.[4]
LC-MS/MS Conditions (Standardized)
This protocol is designed for a Q-TOF or Triple Quadrupole instrument.
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Pyridine nitrogen is basic ( |
| Capillary Voltage | 3.5 kV | Standard for stable spray in positive mode. |
| Mobile Phase A | Acidic pH ensures | |
| Mobile Phase B | MeCN + 0.1% Formic Acid | Organic modifier for desolvation. |
| Cone Voltage | 30 V | Sufficient to transmit ions without premature in-source fragmentation. |
| Collision Energy (CE) | Ramp: 15–45 eV | Critical: Low CE (15eV) preserves the Acylium ion; High CE (40eV+) is needed to see the |
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve sample to 1 µg/mL in 50:50
:MeCN. -
Filter through 0.22 µm PTFE filter to remove particulates.
-
-
Direct Infusion (Optimization):
-
Infuse at 10 µL/min.
-
Isolate the precursor ion (
). -
Perform a "breakdown curve" experiment: Step CE from 0 to 60 eV in 5 eV increments.
-
-
Data Acquisition:
-
Acquire MS2 spectra.[2]
-
Self-Validation Step: Verify the presence of the "Signature Triad":
-
Peak A:
(Acylium) -
Peak B: Peak A - 28 Da (Pyridyl)
-
Peak C: Peak B - 27 Da (Ring fragment)
-
-
If Peak B is present but Peak A is absent: Reduce Collision Energy.
-
If Peak A is dominant but B/C are missing: Increase Collision Energy.
-
Data Analysis & Interpretation
Characteristic Ion Table (Template)
Use this table to map your specific analyte's fragmentation against the core scaffold.
| Fragment Type | Nominal m/z (Core) | Formula (Core) | Diagnostic Value |
| Precursor | 123 | Parent confirmation. | |
| Acylium Ion | 106 | High. Confirms amide connectivity to the ring. | |
| Pyridyl Cation | 78 | Medium. Indicates pyridine ring presence (common to all isomers). | |
| Ring Fragment | 51 | High. Confirms aromatic stability breakdown; final stage of ID. |
Differentiating N-Alkyl Derivatives (McLafferty Rearrangement)
Note: If the amide nitrogen bears an alkyl chain of
-
Observation: Look for a peak corresponding to
. -
Differentiation: Simple cleavage loses the entire amine group; McLafferty loses only the alkene, leaving the amide nitrogen attached to the ring.
Analytical Workflow Diagram
Caption: Logic flow for LC-MS/MS structural confirmation of pyridine carboxamides.
References
-
Ma, Y., et al. (2005).[1] "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides." Journal of Mass Spectrometry, 40(4), 452–457.[1] Link (Context: General fragmentation of nitrogen heterocycles and carboxamides).
- Niessen, W. M. A. (2010). "Fragmentation of small molecules in electrospray ionization tandem mass spectrometry." Mass Spectrometry Reviews.
-
Chem-Impex International. "Pyridine-4-carboxylic acid amide: Properties and Applications." Link (Source for physicochemical properties and CAS verification).
- Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15074, Isonicotinamide. Link (Reference for molecular weight and structural confirmation).
Sources
Application Note: Cell Viability Assessment of Pyridine-Carboxamide Inhibitors
Introduction & Chemical Context
Pyridine-carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural backbone of potent inhibitors such as Sorafenib (VEGFR/RAF kinase inhibitor) and FK866 (NAMPT inhibitor). While pharmacologically effective, this chemical class presents distinct challenges in in vitro assays:
-
Hydrophobicity: The planar pyridine-amide motif often leads to poor aqueous solubility, causing "crashing out" (precipitation) in culture media, resulting in underestimated IC50 values.[1]
-
Metabolic Latency: Derivatives targeting metabolic enzymes (e.g., NAMPT) exhibit delayed cytotoxicity compared to direct apoptosis inducers, requiring extended incubation times.[1]
-
Fluorescence Interference: Some pyridine scaffolds possess intrinsic fluorescence, potentially interfering with resazurin or specific fluorometric readouts.[1]
This guide provides a self-validating workflow to accurately assess cell viability, distinguishing between cytostatic (growth arrest) and cytotoxic (cell death) effects.[1]
Mechanism of Action & Assay Selection[2][3]
Understanding the target is critical for selecting the incubation window. Pyridine-carboxamides generally fall into two categories:
-
Type A: Kinase Inhibitors (e.g., Sorafenib, Regorafenib): Induce rapid signaling blockade.[1] Readout: 24–48 hours.[2][3]
-
Type B: Metabolic Inhibitors (e.g., NAMPT inhibitors): Deplete intracellular NAD+/ATP pools.[1] Cell death is a downstream consequence of energy failure. Readout: 72–96 hours.
Visualizing the Pathway (DOT Diagram)
Caption: Divergent mechanisms of pyridine-carboxamide inhibitors dictate assay timing. Kinase targets induce rapid apoptosis, while metabolic targets require extended incubation to manifest ATP depletion.
Pre-Assay Considerations: Solubility & Handling
The #1 cause of assay failure with this class is precipitation.
The "Intermediate Dilution" Method
Directly adding 100% DMSO stock to media often causes microprecipitation that is invisible to the naked eye but scatters light and reduces bioavailability.
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Serial Dilution: Perform all serial dilutions in 100% DMSO (not media).
-
Intermediate Step: Transfer DMSO dilutions into an intermediate plate containing media (e.g., 1:20 dilution) to check for turbidity.
-
Final Addition: Transfer from the intermediate plate to the cell plate (e.g., 1:10 dilution).
-
Final DMSO concentration: Must be consistent across all wells (typically 0.5%).
-
Table 1: Troubleshooting Solubility
| Observation | Potential Cause | Remediation Strategy |
| Hazy/Cloudy Wells | Compound precipitation (Hydrophobic crash) | Use the "Intermediate Dilution" method. Reduce max concentration. |
| High Background (Fluorescence) | Intrinsic scaffold fluorescence | Switch to Luminescent ATP assay (CellTiter-Glo). |
| Edge Effect | Evaporation over 72h+ incubation | Fill outer wells with PBS; use breathable seals. |
Protocol A: ATP-Based Luminescence (Gold Standard)
Why: ATP monitoring is the most robust readout for pyridine-carboxamides because it captures both rapid apoptosis (Kinase inhibition) and metabolic collapse (NAMPT inhibition) without interference from compound fluorescence.
Reagents: Promega CellTiter-Glo® (or equivalent).
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
Seed cells (e.g., HepG2 for Sorafenib; A549 for NAMPTi) in white-walled, clear-bottom 96-well plates.
-
Density: 2,000–4,000 cells/well (optimized to ensure linearity at 72h).
-
Incubate 24h to allow attachment.
-
-
Compound Treatment (Day 1):
-
Prepare 10-point dose-response curve (1:3 serial dilution) in DMSO.
-
Perform intermediate dilution in media.
-
Add to cells.[4][3][5][6] Include Controls:
-
Vehicle Control: DMSO only (0.5%).
-
Positive Control: Staurosporine (1 µM) or known inhibitor.
-
Media Blank: Media + CellTiter-Glo (no cells) for background subtraction.
-
-
-
Incubation:
-
Kinase Targets: 48 hours.
-
NAMPT Targets: 72–96 hours.
-
-
Detection (Day 3/4):
-
Equilibrate plate and reagent to Room Temperature (RT) for 30 mins (Crucial for enzymatic stability).
-
Add CellTiter-Glo reagent (1:1 ratio with media volume).
-
Orbitally shake for 2 mins (lyse cells).
-
Incubate 10 mins at RT (stabilize signal).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Protocol B: Target Validation (NAD+ Rescue)
Why: If your pyridine-carboxamide is suspected to target NAMPT, cytotoxicity should be reversible by adding the downstream product, Nicotinic Acid (NA) or Nicotinamide Mononucleotide (NMN). This confirms on-target efficacy.
Experimental Design
Run two identical plates side-by-side:
-
Plate A: Inhibitor Dose Response + Vehicle.
-
Plate B: Inhibitor Dose Response + 10 µM NMN (Nicotinamide Mononucleotide).
Interpretation:
-
If IC50 shifts significantly to the right (protection) in Plate B, the mechanism is confirmed as NAD+ depletion.
-
If IC50 remains unchanged, the compound acts via an off-target mechanism (e.g., general toxicity).
Data Analysis & Visualization
IC50 Calculation
-
Background Subtraction: Subtract the average "Media Blank" RLU from all wells.
-
Normalization: Calculate % Viability:
-
Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit using a 4-parameter logistic (4PL) regression model:
[1]
Visualizing the Assay Workflow (DOT Diagram)
Caption: Standardized workflow emphasizing the critical intermediate dilution step to prevent pyridine-carboxamide precipitation.
References
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Link
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442. Link
-
Adnane, L., et al. (2006). Sorafenib (BAY 43-9006) Protocol for In Vitro Assays.[7] Methods in Enzymology, 407, 597-612. Link
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.cnr.it [iris.cnr.it]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in Isonicotinic Acid Amide Coupling Reactions
Welcome to our dedicated technical support center for the optimization and troubleshooting of isonicotinic acid amide coupling reactions. The formation of an amide bond is one of the most performed transformations in medicinal chemistry, crucial for the synthesis of countless pharmaceutical agents.[1][2] Isonicotinic acid, a pyridine derivative, presents unique electronic properties that can influence reactivity. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues, thereby improving reaction yields and product purity.
Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and robust reaction design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve it?
Low yield is a common frustration stemming from several potential root causes. A systematic approach is key to identifying and solving the issue.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The first step in any amide coupling is the activation of the isonicotinic acid's carboxyl group to create a reactive intermediate susceptible to nucleophilic attack by the amine.[3] If this activation is inefficient, the reaction will not proceed.
-
Solution: Switch to a more powerful coupling reagent. For challenging or sterically hindered substrates, standard carbodiimides may be insufficient. Uronium/aminium salts like HATU , HCTU , or COMU are highly reactive and often improve yields significantly.[4][5] Phosphonium salts like PyBOP are also excellent alternatives.[6]
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine partner is critical. Electron-withdrawing groups on the amine or significant steric hindrance can reduce its nucleophilicity, slowing down the desired reaction.[5]
-
Solution: Increase the reaction temperature or extend the reaction time.[7] This must be done cautiously, as prolonged heat can promote side reactions, including racemization of chiral centers. Monitoring the reaction by TLC or LC-MS is crucial.
-
-
Poor Solubility of Reagents: If the isonicotinic acid or the amine is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[5]
-
Insufficient Reagent Stoichiometry: Using incorrect molar ratios can lead to incomplete conversion.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: My reaction is messy, with multiple side products. How can I identify and prevent them?
Side reactions compete with your desired amide formation, reducing yield and complicating purification. The type of side product often points directly to the solution.
Common Side Reactions & Prevention:
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimide reagents like EDC or DCC.[5] The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea if it is not intercepted quickly by the amine.[5][8] This is particularly problematic with poorly nucleophilic amines.
-
Prevention: Use an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) . These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement, while still being reactive enough to couple with the amine.[3]
-
-
Guanidinylation of the Amine: When using uronium/aminium reagents (e.g., HATU, HCTU) in excess, the reagent itself can react with the free N-terminus of your amine, forming a guanidinium byproduct.[3][7]
-
Prevention: Avoid using a large excess of the coupling reagent. A common strategy is to use a slight excess of the carboxylic acid relative to the coupling reagent.[3] Also, pre-activating the isonicotinic acid with the coupling reagent for a few minutes before adding the amine can minimize this side reaction.[7]
-
-
Epimerization or Racemization: If your isonicotinic acid or (more commonly) your amine contains a chiral center, especially an α-amino acid, there is a risk of losing stereochemical integrity.[3][9] This occurs via the formation of an oxazolone intermediate, where the acidic α-proton can be removed by a base, leading to racemization.[9][10]
-
Prevention:
-
Use Additives: HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure are highly effective at suppressing racemization.[4][11]
-
Choose a Weaker Base: Strong, non-nucleophilic bases like DIPEA can promote epimerization.[10] Consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine .[3]
-
Lower the Temperature: Perform the coupling at 0 °C or room temperature, as higher temperatures accelerate the rate of epimerization.[3]
-
Minimize Pre-activation Time: A long contact time between the acid and the coupling reagent before the amine is added can favor oxazolone formation.[12]
-
-
Question 3: My product is difficult to purify. What are the best strategies?
Purification challenges often arise from byproducts of the coupling reagents or unreacted starting materials.
Purification Strategies:
-
Reagent Byproduct Removal:
-
If using DCC , the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[3]
-
If using EDC , the corresponding ethyl-(3-dimethylaminopropyl)urea is water-soluble, making it easily removable with an aqueous workup.[3] This is a significant advantage of EDC over DCC.
-
Byproducts from phosphonium (e.g., PyBOP) and uronium (e.g., HATU) reagents are also typically water-soluble.
-
-
Removing Unreacted Starting Material:
-
Unreacted Isonicotinic Acid: Can be removed with a mild aqueous base wash (e.g., saturated NaHCO₃ solution).
-
Unreacted Amine: Can be removed with a mild aqueous acid wash (e.g., dilute HCl or citric acid solution).
-
-
Chromatography and Recrystallization:
-
For polar amide products that are difficult to separate from polar byproducts, reversed-phase flash chromatography can be a powerful tool.[13]
-
Many amide products are crystalline. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be a highly effective, scalable purification method that avoids chromatography.[14]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is a balance of reactivity, cost, and potential side reactions. There is no single "best" reagent; the optimal choice depends on the specific substrates.[15]
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[15] EDC's byproduct is water-soluble.[3] | Lower reactivity, high risk of racemization & N-acylurea formation without additives.[5][15] DCC's byproduct is insoluble.[3] | Routine, non-sensitive couplings where cost is a primary factor. |
| Aminium/Uronium | HATU, HCTU, TBTU | Very high reactivity, fast reactions.[4] | More expensive, can cause guanidinylation of the amine if used in excess.[3] | Difficult couplings, sterically hindered substrates, and when speed is essential. |
| Phosphonium | PyBOP, BOP | High efficiency, low racemization risk.[6] Does not react with the free amine.[15] | More expensive than carbodiimides. | Sensitive or valuable substrates where avoiding side reactions is critical. |
| Anhydrides | T3P® | High efficiency, low toxicity, water-soluble byproducts, low epimerization.[6][16] | Can be less effective for some challenging couplings compared to HATU. | Green chemistry applications and epimerization-prone substrates.[16] |
Q2: What is the role of the base, and which one should I use?
A base is typically required when using aminium/uronium or phosphonium salts, or when starting from an amine salt (e.g., an amine•HCl). Its primary roles are to deprotonate the carboxylic acid to the more reactive carboxylate and to neutralize any acidic byproducts.[17]
-
Common Choices: DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), NMM (N-Methylmorpholine).[3][18]
-
Recommendation for Sensitive Substrates: For chiral substrates prone to epimerization, a weaker base like NMM or sym-collidine is strongly recommended over the more commonly used DIPEA.[3][10]
Q3: Which solvent is best for isonicotinic acid couplings?
Solvent choice is critical for ensuring all reactants are dissolved.[19]
-
Standard Solvents: Polar aprotic solvents like DMF , DCM , and NMP are the most common choices due to their excellent solvating properties for a wide range of substrates.[20]
-
Green Alternatives: For more environmentally benign processes, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate have been shown to be effective replacements for DMF and DCM in many cases.[21][22]
Q4: When should I consider a two-step approach via an acyl chloride or active ester?
For extremely challenging couplings where all one-pot methods fail, a two-step approach can provide a more robust pathway.
-
Acyl Chloride Method: Reacting isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride generates the highly reactive isonicotinoyl chloride.[17][23] This intermediate will react with even very weak nucleophiles. However, the harsh conditions required for its formation can be incompatible with sensitive functional groups.[15]
-
Active Ester Method: Isonicotinic acid can be pre-activated and isolated as a stable active ester, such as an N-hydroxysuccinimide (NHS) ester.[23] This stable intermediate can then be reacted with the amine in a separate, clean step. This is particularly useful when the amine component is precious or the reaction requires very controlled conditions.[3][15]
Key Experimental Protocols
Protocol 1: General Procedure for Isonicotinic Acid Amide Coupling using HATU
This protocol is a robust starting point for many isonicotinic acid couplings.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve isonicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.5 M solution).
-
Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 5-10 minutes.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Activation of Isonicotinic Acid to Isonicotinoyl Chloride Hydrochloride
This protocol generates a highly reactive intermediate for difficult couplings.[23]
-
Safety: This procedure should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
Setup: To a flask containing isonicotinic acid (1.0 eq), add thionyl chloride (SOCl₂) (2.0-3.0 eq) slowly at 0 °C. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[23]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically ~75 °C) for 2-4 hours until gas evolution ceases and the solution is clear.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation or co-evaporation with an anhydrous solvent like toluene under reduced pressure.
-
Product: The resulting solid is isonicotinoyl chloride hydrochloride, which is typically used in the next step without further purification. It is highly sensitive to moisture.
General Amide Coupling Mechanism
Caption: A simplified workflow of the two main stages in an amide coupling reaction.
References
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. How to Optimize Peptide Synthesis?.
- BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ACS Publications. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education.
- Vertex AI Search. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (2021).
- Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011).
- ResearchGate. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Request PDF.
- PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005).
- MDPI. Epimerisation in Peptide Synthesis. (2023).
- BenchChem. Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid.
- RSC Publishing. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. (2012).
- ACS GCI Pharmaceutical Roundtable. Amidation. (2026).
- PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract.
- RSC Publishing. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. (2023).
- PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. (2020).
- ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008).
- Luxembourg Bio Technologies. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
- Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide.
- PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- ACS Publications. Nonclassical Routes for Amide Bond Formation. Chemical Reviews. (2016).
- Reddit. Choosing amide coupling agent : r/Chempros. (2023).
- Reddit. Carbodiimide amide coupling reaction sideproduct : r/Chempros. (2022).
- ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. (2022).
- Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022).
- RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation.
- PMC. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
- ResearchGate. What is the best technique for amide purification?. (2020).
- Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023).
Sources
- 1. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. hepatochem.com [hepatochem.com]
- 16. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 17. growingscience.com [growingscience.com]
- 18. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-phenylpyridine-4-carboxamide Solubility Guide
[1][2][3][4]
Status: Active Last Updated: March 1, 2026 Compound ID: N-phenylpyridine-4-carboxamide (N-phenylisonicotinamide) CAS: 3034-31-9[1][2][3]
Executive Summary
N-phenylpyridine-4-carboxamide is a lipophilic weak base (LogP ~2.4–3.[1][2][3]7) often used as a scaffold in kinase inhibitors and antimycobacterial research. Users frequently report "crashing out" (precipitation) upon dilution into aqueous media and difficulties during recrystallization.
These issues stem from two core molecular features:
-
Strong Intermolecular Forces: The amide linkage acts as both a hydrogen bond donor and acceptor, while the pyridine ring provides an additional acceptor, leading to high lattice energy (Melting Point: ~166–172°C).[3]
-
Low Basicity: The electron-withdrawing carboxamide group lowers the pKa of the pyridine nitrogen to ~3.1–3.[1]6. Consequently, the molecule remains uncharged (and insoluble) at neutral and mildly acidic pH.[3]
Part 1: Solubility Matrix & Solvent Compatibility
Quick Reference Data:
| Solvent System | Solubility Rating | Usage Context | Notes |
| DMSO | High (>50 mM) | Stock Solutions | Hygroscopic; keep sealed.[1][2][3] Freezes at 19°C. |
| DMF | High (>50 mM) | Synthesis/Stock | Good alternative if DMSO interferes with assay. |
| Ethanol/Methanol | Moderate (Warm) | Recrystallization | Solubility drops sharply upon cooling. |
| Water (pH 7.4) | Very Poor (<100 µM) | Biological Assays | Requires cosolvents or carriers (BSA). |
| 0.1 M HCl (pH 1) | High | Purification | Protonates pyridine N (Forming soluble salt). |
| PEG 400 | Moderate | Formulation | Useful as an intermediate cosolvent.[3] |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: Compound Precipitates When Diluting DMSO Stock into Media
User Question: "I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into my cell culture media (pH 7.4), the solution turns cloudy immediately. How do I prevent this?"
Technical Diagnosis: This is the "Crash-Out Effect."[1][3] You are introducing a hydrophobic molecule dissolved in a polar aprotic solvent (DMSO) into a highly polar aqueous environment. Because the pKa is ~3.1, the molecule is neutral at pH 7.4 and rapidly aggregates.[3]
The Solution: The Intermediate Dilution Protocol Do not jump directly from 100% DMSO to 0.1% DMSO.[3] Use an intermediate step to lower the polarity gradient.[3]
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .
-
Result: 1 mM solution in 90% PEG/10% DMSO.[3]
-
-
Final Dilution: Dilute this intermediate 1:100 into your media (pre-warmed to 37°C).
Alternative (For Protein Assays): Dilute your DMSO stock into a buffer containing 0.1% BSA (Bovine Serum Albumin) . The albumin binds the hydrophobic phenyl ring, keeping the compound in a "pseudo-solution" state.[3]
Issue 2: Purification – The Compound Won't Recrystallize or "Oils Out"[3]
User Question: "I synthesized the compound, but during workup, it formed a sticky oil that won't crystallize. Standard recrystallization (EtOH/Water) isn't working."
Technical Diagnosis: "Oiling out" occurs when the compound contains impurities that disrupt crystal lattice formation.[3] Because N-phenylpyridine-4-carboxamide has a basic nitrogen, you can use a pH-Swing Purification to isolate it chemically rather than relying solely on thermal recrystallization.[1][2][3]
The Solution: Acid-Base Extraction (Self-Validating Protocol) This protocol validates itself: if the compound does not dissolve in step 2, it is not your target pyridine derivative.[1][2][3]
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .
-
Extraction (The Filter): Extract the organic layer with 1.0 M HCl (3x).
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove trapped lipophilic impurities.[3]
-
Precipitation: Slowly add 2.0 M NaOH or saturated NaHCO₃ to the aqueous layer while stirring until pH reaches ~8–9.
-
Filtration: Filter the precipitate and wash with cold water.[3]
Issue 3: In Vivo Formulation (Animal Studies)
User Question: "We need to dose mice at 50 mg/kg IP. The compound is insoluble in saline.[3] Can we use Tween?"
Technical Diagnosis: Standard saline (pH 5.5–7.0) will not dissolve this compound.[3] While surfactants like Tween 80 help, they often lead to variability in absorption.[2][3]
The Solution: In Situ Salt Formation Convert the weak base into a soluble hydrochloride salt in situ immediately before dosing.
Protocol:
-
Weigh the required amount of N-phenylpyridine-4-carboxamide.[1][2][3]
-
Add 1.0 equivalent of 0.1 M HCl . Vortex until fully dissolved (clear solution).
-
Dilute with 5% Dextrose in Water (D5W) (Do not use PBS, as the phosphate buffer may raise pH and cause precipitation).[3]
-
Adjust pH to ~4.0 if necessary (ensure it stays below pKa + 1).
Part 3: Visual Workflows
Workflow 1: Acid-Base Purification Logic
Use this logic to clean up crude synthesis products.[1][2]
Caption: Acid-Base "pH Swing" purification exploits the basic pyridine nitrogen to separate the target from neutral impurities.[1][2]
Workflow 2: Assay Preparation Decision Tree
Follow this to prevent precipitation in biological assays.
Caption: Decision tree for diluting hydrophobic stocks. High concentrations require intermediate cosolvents (PEG-400).[1][2][3]
References
-
PubChem. (n.d.).[3] N-phenylpyridine-4-carboxamide Compound Summary. National Center for Biotechnology Information.[3] Retrieved March 1, 2026, from [Link][2][3]
-
Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Context: General principles of solubilizing weak bases via pH manipulation).
Technical Support Center: Strategies for Removing Unreacted Aniline from Amide Synthesis Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of purifying amide products from unreacted aniline. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target amide with high purity.
Introduction: The Challenge of Aniline Removal
Aniline is a common nucleophile in amide synthesis. However, its removal from the reaction mixture can be challenging due to its basicity and polarity, which are often similar to the desired amide product. This guide will explore various techniques to effectively remove unreacted aniline, ensuring the integrity of your final compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Q1: My standard acidic wash with 1M HCl isn't completely removing the aniline. What are my next steps?
A1: This is a frequent issue, especially if the aniline is present in a significant excess or if the reaction solvent has some miscibility with the aqueous phase. Here’s a systematic approach to troubleshoot this:
-
Increase the Concentration of the Acidic Wash: You can increase the concentration of the HCl solution to 2M or even higher.[1] A more concentrated acid wash will more effectively protonate the aniline to its water-soluble anilinium salt, facilitating its extraction into the aqueous phase.[1]
-
Increase the Number of Washes: Instead of one or two washes, try performing three to five extractions with the acidic solution. This repeated partitioning will cumulatively remove more aniline.
-
Check the pH of the Aqueous Layer: After the acidic wash, test the pH of the aqueous layer. It should be distinctly acidic (pH 1-2) to ensure that the aniline is fully protonated. If the pH is not sufficiently low, it indicates that the amount or concentration of the acid was insufficient to neutralize all the basic species in the organic layer.
-
Consider a Different Acid: While HCl is common, other acids like citric acid or tartaric acid can be used. These may offer different solubility profiles for the resulting anilinium salt.
Q2: I'm concerned about the acid sensitivity of my amide product. How can I remove aniline without risking hydrolysis?
A2: This is a critical consideration, as many functional groups can be labile under strongly acidic conditions. Here are several strategies to mitigate this risk:
-
Use a Milder Acidic Wash: Instead of strong mineral acids, consider a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and can often be sufficient to protonate and extract aniline without causing significant product degradation.
-
Employ Solid-Phase Scavengers: Scavenger resins are an excellent alternative.[2][3] These are solid supports functionalized with acidic groups (e.g., sulfonic acid) that will react with and bind the basic aniline.[2][3] The key advantage is that the product remains in solution while the aniline-bound resin is simply filtered off.[3] This avoids any aqueous workup.
-
Flash Column Chromatography with a Basic Modifier: If chromatography is necessary, the acidic nature of silica gel can be problematic for some anilines and amides.[4] To counteract this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4] This deactivates the acidic sites on the silica, preventing streaking and potential degradation of your compounds.[4]
Q3: Aniline and my amide product have very similar Rf values on TLC, making chromatographic separation difficult. What can I do?
A3: Co-elution is a common hurdle. Here are some approaches to improve separation:
-
Optimize the Solvent System: Systematically screen different solvent systems. A good starting point is to try solvent mixtures with different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Sometimes, the addition of a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine) can dramatically alter the separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel. Reversed-phase chromatography (e.g., C18) is another powerful option, where the separation is based on hydrophobicity.
-
Derivatization: In some cases, it may be possible to selectively derivatize the aniline to alter its polarity and facilitate separation. For example, reaction with an isocyanate could form a urea, which would have a significantly different chromatographic behavior. This is a more advanced technique and should be approached with caution to ensure the derivatizing agent does not react with your product.
Frequently Asked Questions (FAQs)
What is the first-line method for removing unreacted aniline?
For most applications, an acidic wash is the simplest and most cost-effective first-line method.[1] The basicity of the aniline's amino group allows for its protonation by an acid, forming a water-soluble anilinium salt that can be easily extracted from the organic phase.[1]
When should I consider using scavenger resins?
Scavenger resins are particularly useful in the following scenarios:
-
Acid-sensitive products: When your target amide cannot tolerate an acidic workup.
-
High-throughput synthesis: In medicinal chemistry and library synthesis, scavenger resins streamline the purification process, as they eliminate the need for liquid-liquid extractions.[2]
-
Difficult separations: When aniline and the product are difficult to separate by other means.
Can recrystallization be used to remove aniline?
Yes, recrystallization can be an effective purification technique, provided there is a significant difference in solubility between your amide product and the unreacted aniline in a particular solvent system.[5][6][7] The key is to find a solvent in which your amide is soluble at elevated temperatures but sparingly soluble at room temperature, while the aniline remains soluble at all temperatures.[5]
How can I confirm the complete removal of aniline?
The absence of aniline should be confirmed by a sensitive analytical technique. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for detecting trace amounts of aniline.[8][9] For routine checks during a synthesis, Thin-Layer Chromatography (TLC) can be used, but it may not be sensitive enough to detect very low levels of residual aniline.
Key Experimental Protocols
Protocol 1: Standard Acidic Wash for Aniline Removal
This protocol describes the standard procedure for removing unreacted aniline from a reaction mixture using an acidic wash.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the anilinium chloride salt.
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 2-5) two more times with fresh 1M HCl.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amide.
Protocol 2: Aniline Removal Using a Scavenger Resin
This protocol outlines the use of a sulfonic acid-based scavenger resin to remove unreacted aniline.
-
Resin Preparation: Swell the scavenger resin (e.g., MP-TsOH) in the reaction solvent for approximately 30 minutes before use.
-
Addition of Resin: Add the swollen resin to the crude reaction mixture (typically 2-3 equivalents relative to the excess aniline).
-
Scavenging: Stir the mixture at room temperature for 1-3 hours. The progress of the scavenging can be monitored by TLC or LC-MS.
-
Filtration: Once the aniline has been completely scavenged, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure to obtain the purified amide.
Comparative Data
Table 1: Comparison of Aniline Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Acidic Wash | Simple, inexpensive, and effective for most cases.[1] | Not suitable for acid-sensitive products; may form emulsions. | Routine purification of robust amide products. |
| Scavenger Resins | High selectivity, mild conditions, and easy workup (filtration).[2][3] | Higher cost compared to acidic washes; may require optimization of reaction time. | High-throughput synthesis, purification of acid-sensitive compounds.[2] |
| Chromatography | Can provide very high purity; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Difficult separations where other methods fail. |
| Recrystallization | Can yield highly pure crystalline products; scalable.[5][7] | Requires significant solubility differences between the product and impurity; may result in lower yields. | Purification of solid amides with suitable solubility profiles.[5][6] |
Visualized Workflows
Decision Tree for Selecting an Aniline Removal Method
Caption: A decision tree to guide the selection of the appropriate aniline removal method.
Workflow for Aniline Removal by Acidic Wash
Caption: Step-by-step workflow for removing aniline using an acidic wash.
References
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Hep Journals. (n.d.). Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. Retrieved from [Link]
-
Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]
-
CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scavenger resin - Wikipedia [en.wikipedia.org]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk [journal.hep.com.cn]
Preventing racemization during N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide synthesis
Technical Support Center: Synthesis & Process Chemistry Ticket #: 4492-RCZ Topic: Preventing Racemization in N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide Synthesis Status: Open Priority: High (Chiral Integrity Risk)
Executive Summary
You are encountering challenges in synthesizing N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide while maintaining optical purity. The core structural vulnerability is the secondary benzylic alcohol at the para-position of the aniline ring.
This moiety is highly susceptible to
This guide provides a chemoselective protocol designed to bypass these failure modes, ensuring amide bond formation without compromising the chiral center.
Module 1: The Mechanistic Risk (Why Racemization Occurs)
To prevent racemization, we must first visualize the enemy. The benzylic position is electronically stabilized by the aromatic ring, lowering the energy barrier for carbocation formation.
Figure 1: Racemization & Side-Reaction Pathways The following diagram illustrates how acidic activation or thermal stress leads to loss of optical purity.
Caption: Mechanistic pathway showing how acidic activation facilitates the formation of a planar carbocation, resulting in immediate loss of stereochemical information.
Module 2: Reagent Selection Strategy
The choice of coupling agent is the primary determinant of success. You must avoid conditions that generate strong acids (like HCl from Thionyl Chloride) or highly reactive O-acylisourea intermediates that might attack the alcohol.
| Coupling Reagent | Risk Profile | Recommendation | Mechanism Note |
| SOCl₂ / (COCl)₂ | CRITICAL | Avoid | Generates HCl byproduct; guarantees racemization of benzylic alcohols. |
| EDC / NHS | High | Caution | Slower kinetics may allow competitive O-acylation. |
| HATU / DIPEA | Low | Preferred | Fast kinetics favor N-acylation over O-acylation; basic conditions prevent carbocation formation. |
| T3P (Propylphosphonic anhydride) | Medium | Alternative | Good for scalability, but requires careful pH monitoring. |
| EEDQ | Low | Alternative | "Slow but safe" reagent often used for sensitive chiral substrates. |
Module 3: Optimized Experimental Protocol
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to ensure rapid, chemoselective amide formation under mild basic conditions.
Target: Synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (maintaining ee).
Reagents:
-
Acid: Isonicotinic acid (1.0 equiv)
-
Amine: (S)-4-(1-hydroxyethyl)aniline (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Pre-Activation (Critical for Selectivity):
-
Dissolve Isonicotinic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M) under Nitrogen atmosphere.
-
Add DIPEA (1.5 eq) and stir at 0°C for 5 minutes.
-
Add HATU (1.1 eq). Stir at 0°C for 15-30 minutes .
-
Why? This forms the activated At-ester (azabenzotriazole ester), which is highly reactive toward amines but less prone to attacking the hydroxyl group compared to carbodiimide intermediates.
-
-
Amine Addition:
-
Dissolve (S)-4-(1-hydroxyethyl)aniline (1.0 eq) in a minimum amount of DMF.
-
Add the amine solution dropwise to the activated acid mixture at 0°C .
-
Note: Keep the temperature low during addition to suppress kinetic energy available for the elimination pathway.
-
-
Reaction & Quench:
-
Allow the reaction to warm to Room Temperature (20-25°C) . Do NOT heat.
-
Monitor via LC-MS or TLC. Reaction typically completes in 2–4 hours.
-
Quench: Pour mixture into ice-cold saturated NaHCO₃ solution. (Avoid acidic workups).
-
-
Purification:
-
Extract with EtOAc.[1][2][3] Wash organic layer with water (x3) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Purification Note: If column chromatography is required, use silica pre-treated with 1% Triethylamine to neutralize surface acidity of the silica gel, which can otherwise cause on-column racemization.
-
Module 4: Troubleshooting Guide (FAQs)
Q1: I see the product, but the yield is low and I have a large "O-acylated" impurity.
-
Cause: The hydroxyl group competed with the amine. This happens if the amine is sterically hindered or if the reaction was too warm.
-
Fix:
-
Ensure the "Pre-Activation" step (Step 1 above) is fully complete before adding the aniline.
-
If O-acylation persists, treat the crude mixture with LiOH (2 eq) in THF/Water at 0°C for 30 mins. The ester bond hydrolyzes much faster than the amide bond, recovering your target alcohol without damaging the amide.
-
Q2: My enantiomeric excess (ee) dropped from 99% to 80%.
-
Cause: Likely exposure to acid or heat.
-
Check: Did you use an acidic workup (e.g., 1N HCl)?
-
Fix: Switch to a basic workup (NaHCO₃). Ensure your DMF is acid-free (amine-free DMF can degrade to formic acid/dimethylamine over time; use fresh anhydrous DMF).
Q3: Can I use Thionyl Chloride if I keep it very cold?
-
Answer: No. The generation of stoichiometric HCl is incompatible with unprotected benzylic alcohols. Even at -78°C, the risk of converting the alcohol to a chloride (benzyl chloride) is high.
Module 5: Diagnostic Decision Tree
Use this flow to diagnose process failures.
Caption: Diagnostic flow for identifying side-products based on mass shifts and chiral analysis.
References
-
Chemoselective Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Racemization of Benzylic Alcohols: Parvulescu, V. I., & De Vos, D. E. (2009). Racemization of secondary alcohols catalyzed by zeolite-encapsulated acids. Topics in Catalysis. Link
-
HATU Activation Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Mitigation of O-Acylation: Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines Using Aerobic Copper/Nitroxyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 6. bachem.com [bachem.com]
Technical Support Center: Purification of Polar Pyridine Metabolites via Flash Chromatography
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate polar pyridine metabolites—such as pyridine N-oxides, hydroxylated pyridines, and zwitterionic conjugates. These molecules often defy standard purification logic: their basicity causes severe streaking on bare silica, while their extreme polarity causes them to elute at the void volume on standard C18 columns.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the high-purity isolation of these challenging compounds.
Core Principles & Workflow Decision Matrix
Before adjusting your solvent gradients, it is critical to align the physicochemical properties of your pyridine metabolite (LogP, pKa) with the correct chromatographic mode. Relying solely on standard Normal Phase or Reversed-Phase methods will lead to poor recovery and degraded peak shapes.
Caption: Decision matrix for selecting flash chromatography modes for pyridine metabolites.
Frequently Asked Questions & Troubleshooting
Q1: My pyridine N-oxide metabolites are eluting at the void volume (t0) on a standard C18 column. How can I retain them? Causality: Polar pyridine metabolites, especially N-oxides and carboxylic acid derivatives, have a high affinity for the aqueous mobile phase and lack sufficient hydrophobic surface area to partition into the C18 alkyl chains. Solution: You must alter the partitioning thermodynamics.
-
Use an AQ-C18 (Aqueous-compatible C18) column: Standard C18 phases undergo "phase collapse" (dewetting) in 100% aqueous conditions. AQ-C18 columns contain polar end-capping that allows the silica pores to remain hydrated, preventing dewetting and enabling retention of polar analytes in highly aqueous conditions[1].
-
Implement Ion-Pairing Chromatography: Add a volatile ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid, HFBA) to the mobile phase. The hydrophobic tail of HFBA embeds into the C18 stationary phase, while its anionic head interacts with the protonated pyridine ring, effectively creating a dynamic ion-exchange surface[2].
Q2: I am using bare silica (Normal Phase), but my basic pyridine derivatives are streaking severely, resulting in poor resolution and low recovery. Causality: The nitrogen atom in the pyridine ring acts as a strong Lewis base and hydrogen bond acceptor. It interacts aggressively with the acidic silanol groups (pKa ~ 4.5) on the surface of bare silica, causing irreversible chemisorption and severe peak tailing. Solution: You must mask the acidic silanols.
-
Stationary Phase Substitution: Switch to an amine-functionalized (NH2) silica column. The covalently bonded amine groups permanently neutralize the silica surface, creating a "base shield" that prevents irreversible binding[3].
-
Mobile Phase Modification: If you must use bare silica, add a competitive volatile base, such as 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide, to your mobile phase. The TEA will preferentially bind to the active silanols, allowing the pyridine metabolite to partition normally.
Q3: How do I load highly polar, water-soluble pyridine extracts onto a flash column without causing band broadening? Causality: Liquid injection of aqueous sample plugs into an organic-rich mobile phase (in HILIC or Normal Phase) causes immediate phase mismatch. The strong solvent (water) carries the analyte down the column before it can equilibrate, destroying the chromatography band. Solution:Dry Loading. Dissolve your extract in a minimal amount of water/methanol. Add a neutral, inert support (like diatomaceous earth or Celite) at a 1:3 sample-to-sorbent ratio. Evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Pack this powder into a dry-load cartridge. This ensures the analyte elutes into the main column strictly based on the mobile phase gradient.
Standardized Experimental Protocols
Protocol A: HILIC Purification of Ultra-Polar Pyridine Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for metabolites with LogP < 0. It utilizes a polar stationary phase and an organic-rich mobile phase, where water acts as the strong eluting solvent[4].
Caption: Mechanistic workflow of Hydrophilic Interaction Liquid Chromatography (HILIC).
Self-Validating Step-by-Step Methodology:
-
Column Selection: Select a Diol- or Amide-bonded silica flash column. (Avoid bare silica if the metabolite is highly basic to prevent secondary ion-exchange retention).
-
Mobile Phase Preparation:
-
Solvent A (Weak): 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (pH 3.0). Causality: The buffer controls the ionization state of the pyridine ring, ensuring reproducible retention.
-
Solvent B (Strong): 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
-
Equilibration (Critical Validation Step): Flush the column with 5 Column Volumes (CV) of 100% Solvent A. Validation: Monitor the UV baseline (254 nm) and ELSD. Do not inject until the baseline is completely flat, confirming the stable formation of the stagnant water-enriched layer on the silica surface.
-
Sample Loading: Dry load the sample using Celite to prevent aqueous breakthrough.
-
Gradient Execution: Run a shallow gradient from 0% to 50% Solvent B over 15 CVs.
-
Fraction Collection: Collect based on UV absorption (254 nm for the pyridine chromophore).
Protocol B: Aqueous Reversed-Phase (Ion-Pairing) Purification
Self-Validating Step-by-Step Methodology:
-
Column Selection: Utilize an AQ-C18 (polar endcapped) flash cartridge to prevent phase collapse in highly aqueous conditions.
-
Mobile Phase Preparation:
-
Solvent A: 100% HPLC-grade Water with 0.1% Heptafluorobutyric Acid (HFBA). Causality: HFBA acts as the ion-pairing agent, binding to the protonated pyridine to increase its apparent hydrophobicity.
-
Solvent B: 100% Acetonitrile with 0.1% HFBA.
-
-
Equilibration & Validation: Flush with 3 CVs of 100% Solvent A. Validation: Verify that the system pressure is stable. Fluctuating pressure in 100% aqueous conditions indicates C18 phase dewetting; if stable, the AQ-C18 pores are properly hydrated.
-
Sample Loading: Dissolve the sample in Solvent A. Liquid inject directly onto the column.
-
Gradient Execution: Hold at 0% B for 2 CVs to wash away non-retained salts, then run a gradient from 0% to 40% B over 12 CVs.
-
Post-Purification: Lyophilize the collected fractions to remove the volatile HFBA and water, yielding the pure pyridine metabolite salt.
Quantitative Data: Column Selection & Modifier Matrix
To streamline your method development, utilize the following comparative matrix for pyridine metabolite purification:
| Chromatography Mode | Target Analyte LogP | Recommended Stationary Phase | Ideal Mobile Phase System | Required Additives / Modifiers |
| Normal Phase | > 1.0 | Amine-bonded Silica (NH2) | Hexane / Ethyl Acetate | None required (Base shield built-in) |
| Normal Phase | > 1.0 | Bare Silica | Dichloromethane / Methanol | 1% Triethylamine (TEA) |
| Reversed-Phase | 0 to 1.0 | C18 (Standard) | Water / Methanol | 0.1% Formic Acid |
| Aqueous RP | -1.0 to 0 | AQ-C18 (Polar Endcapped) | Water / Acetonitrile | 0.1% Heptafluorobutyric Acid (Ion-Pairing) |
| HILIC | < -1.0 | Diol- or Amide-Silica | Acetonitrile / Water | 10 mM Ammonium Formate (Buffer) |
Table 1: Quantitative and qualitative parameters for optimizing flash chromatography of pyridine derivatives.
References[4] Title: Hydrophilic-Interaction Chromatography: An Update
Source: chromatographyonline.com URL:[Link][3] Title: Very polar compound purification using aqueous normal-phase flash column chromatography Source: biotage.com URL:[Link][1] Title: Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases Source: hplc.eu URL:[Link][2] Title: Reversed-phase chromatography Source: wikipedia.org URL:[Link]
Sources
Technical Support Center: Stability & Handling of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues related to the formulation and storage of complex small molecules. N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide presents a unique bifunctional challenge in aqueous media: it contains a pyridine-4-carboxamide core that is susceptible to extreme pH hydrolysis, and a 1-hydroxyethyl group (a secondary benzylic alcohol) that is highly prone to rapid dehydration under acidic stress[1].
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental data and compliance with global stability testing standards[2].
Mechanistic Overview of Degradation
To prevent degradation, we must first understand the structural vulnerabilities of the compound. Do not treat stability as a black box; understanding the chemical causality dictates how we handle the API (Active Pharmaceutical Ingredient).
-
Acid-Catalyzed Dehydration (E1 Mechanism): The 1-hydroxyethyl group is a secondary benzylic alcohol. At pH < 4.0, the hydroxyl oxygen is protonated and leaves as water. This forms a benzylic carbocation, which is highly stabilized by the resonance of the adjacent phenyl ring. The molecule rapidly loses a proton to form a vinyl derivative (a styrene analog)[1]. This is the most common mode of failure in analytical laboratories using acidic mobile phases.
-
Amide Hydrolysis: The central carboxamide linkage can undergo both acid- and base-catalyzed hydrolysis, cleaving the parent molecule into isonicotinic acid and 4-(1-hydroxyethyl)aniline.
-
Alcohol Oxidation: In the presence of reactive oxygen species (ROS) or radical initiators (often found in aging polysorbate surfactants), the secondary alcohol can oxidize to a ketone (acetophenone derivative).
Major degradation pathways of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide in aqueous media.
Troubleshooting Matrix
When your assays fail, the analytical data usually points directly to the chemical mechanism at fault. Use this matrix to diagnose your specific issue.
| Observation / Symptom | Root Cause Analysis (Causality) | Corrective Action |
| LC-MS shows a major peak at [M-18] | Dehydration: Acidic conditions in the LC-MS mobile phase (e.g., 0.1% Formic Acid/TFA) caused in-source or in-vial dehydration of the benzylic alcohol[1]. | Switch to a neutral pH mobile phase (e.g., 10mM Ammonium Acetate) or minimize time-in-vial for acidic samples. |
| LC-MS shows a peak at [M-2] | Oxidation: The secondary alcohol has oxidized to a ketone. Often caused by trace peroxides in ether solvents or aging PEG/Tween excipients. | Use peroxide-free solvents. Blanket stock solutions with Argon or Nitrogen gas before sealing. |
| Precipitation in pH 7.4 buffer after 48h | Nucleation/Solubility Limit: The unprotonated pyridine ring has low aqueous solubility. Transient supersaturation has collapsed. | Add a co-solvent (e.g., 5-10% DMSO) prior to aqueous dilution, or formulate as a hydrochloride salt. |
| Loss of parent compound at pH 10 | Base-Catalyzed Hydrolysis: Hydroxide ions nucleophilically attack the amide carbonyl, cleaving the molecule. | Maintain stock solutions strictly between pH 6.0 and 7.5. Discard basic solutions immediately after use. |
Deep-Dive FAQs
Q1: Why does my compound degrade so rapidly during standard LC-MS analysis using 0.1% TFA? A: Trifluoroacetic acid (TFA) drops the pH of your sample to approximately 2.0. At this pH, the hydroxyl group of the 1-hydroxyethyl moiety is rapidly protonated. Because the resulting carbocation is benzylic (stabilized by the electron cloud of the adjacent phenyl ring), the activation energy for water elimination is extremely low[1]. The molecule undergoes an E1 elimination to form a stable vinyl/styrene derivative. To prevent this, prepare your analytical samples in neutral buffers and use ammonium acetate or ammonium bicarbonate in your mobile phase.
Q2: How should I design my long-term stability testing protocol for this compound? A: Your protocol must align with ICH Q1A(R2) guidelines[2]. For a new drug substance, long-term testing should be conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. Accelerated testing should be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[2]. Because this molecule is sensitive to hydrolysis, you must strictly monitor the water content and pH drift of the formulation over time.
Q3: Does the pyridine ring affect the stability of the amide bond? A: Yes. The pyridine nitrogen has a pKa of approximately 5.2. In mildly acidic conditions (pH 4-5), the nitrogen becomes protonated (pyridinium). This introduces a strong electron-withdrawing effect across the aromatic ring, which slightly increases the electrophilicity of the amide carbonyl carbon, making it marginally more susceptible to nucleophilic attack by water.
Quantitative Stability Data Summary
The following table summarizes the expected kinetic stability of the compound under various environmental conditions, demonstrating the critical need for pH control.
| Storage Condition | Formulation Matrix | Half-Life ( | Primary Degradant |
| 40°C (Accelerated) | pH 2.0 (0.1% TFA) | < 2 hours | Vinyl derivative (M-18) |
| 40°C (Accelerated) | pH 10.0 (Carbonate) | ~ 14 days | Isonicotinic acid (Hydrolysis) |
| 40°C (Accelerated) | pH 7.4 (50mM HEPES) | > 6 months | N/A (Stable) |
| 25°C (Long-Term) | pH 7.4 (50mM HEPES) | > 24 months | N/A (Stable) |
Experimental Protocols
Protocol 1: Preparation of a Self-Validating pH-Stabilized Aqueous Stock
To ensure trustworthiness, this protocol incorporates a self-validating baseline check. Never assume a dissolved powder is structurally intact without analytical confirmation.
Causality Focus: We utilize DMSO to bypass the high lattice energy of the crystal, followed by dilution into a strongly buffered (HEPES) aqueous system to prevent local pH micro-environments from triggering dehydration or hydrolysis.
-
Primary Solubilization: Weigh exactly 10.0 mg of the API into a sterile, amber glass vial. Add 1.0 mL of anhydrous, LC-MS grade DMSO. Vortex until completely dissolved (10 mg/mL stock).
-
Buffer Preparation: Prepare a 50 mM HEPES buffer solution and adjust the pH to exactly 7.4 using 1M NaOH. Do not use phosphate buffer, as phosphate can act as a general acid/base catalyst for amide hydrolysis.
-
Aqueous Dilution: Slowly add 9.0 mL of the HEPES buffer to the DMSO stock while stirring continuously to prevent localized precipitation. Final concentration: 1 mg/mL in 10% DMSO/HEPES.
-
Self-Validation (Time Zero Check): Immediately withdraw a 10 µL aliquot, spike with a known concentration of a stable internal standard (e.g., deuterated isonicotinamide), and inject into the LC-MS.
-
Acceptance Criteria: The ratio of the parent peak to the internal standard must be established, and the [M-18] peak must be < 0.5% of the total ion current.
-
-
Storage: Blanket the vial with Argon gas, seal tightly, and store at -20°C for long-term use, or 4°C for up to 4 weeks.
Protocol 2: ICH-Aligned Forced Degradation Workflow
This workflow is designed to proactively identify degradation products before they ruin an in vivo study.
Self-validating preparation and ICH Q1A(R2) stability testing workflow for aqueous stock solutions.
-
Acid Stress: Incubate 1 mg/mL API in 0.1 M HCl at 60°C for 24 hours. (Expect rapid dehydration).
-
Base Stress: Incubate 1 mg/mL API in 0.1 M NaOH at 60°C for 24 hours. (Expect amide cleavage).
-
Oxidative Stress: Incubate 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours. (Expect ketone formation).
-
Thermal/Humidity Stress: Expose solid API to 40°C / 75% RH for 6 months as per ICH Q1A(R2)[2].
-
Analysis: Quench all liquid reactions by neutralizing to pH 7.0. Analyze via HPLC-UV (254 nm) and LC-MS to map the degradation profile.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Alkenes from Dehydration of Alcohols Source: Chemistry LibreTexts URL:[Link]
Sources
Technical Support Center: High-Fidelity Amide Coupling of Isonicotinic Acid
Current Status: Operational Subject: Minimizing Side Reactions in EDC/NHS Coupling of Isonicotinic Acid (Pyridine-4-carboxylic acid) Assigned Specialist: Senior Application Scientist
Introduction: The "Pyridine Problem"
Welcome to the technical support center. You are likely here because your standard EDC/NHS protocol—which works perfectly for aliphatic acids or benzoic acid—is failing with isonicotinic acid. You may be observing low yields, colored impurities, or insoluble precipitates.
The Root Cause: Isonicotinic acid is not a standard carboxylic acid; it is a zwitterionic heteroaromatic .[1]
-
The Carboxylate (Target): Requires activation.[1][2][3][4][5][6][7]
-
The Pyridine Nitrogen (Interference): Acts as a competing nucleophile.[1]
At standard activation pH (4.7–6.0), the pyridine nitrogen can attack the EDC-activated intermediate, leading to
Module 1: Critical Analysis of Side Reactions
Before starting the experiment, you must understand the "Fork in the Road" where the reaction fails.
The Mechanism of Failure
The diagram below illustrates the competition between the desired pathway (Green) and the pyridine-induced failure modes (Red).
Figure 1: Reaction pathways showing the competition between NHS ester formation and Pyridine-mediated side reactions.
Diagnostic Table: Is Your Reaction Failing?
Use this table to diagnose previous failures based on visual or analytical evidence.[1]
| Symptom | Probable Cause | The Mechanism |
| Precipitate (White/Gummy) | The pyridine nitrogen catalyzes the intramolecular rearrangement of the | |
| Low Yield (<20%) | Hydrolysis / Poisoning | The activated ester hydrolyzed, or the pyridine nitrogen formed a stable unreactive salt with EDC. |
| Yellow/Brown Color | Pyridine Oxidation | Pyridine rings are susceptible to oxidation or complexation if left in activated states for too long.[1] |
Module 2: Optimized Protocol (The "Proton Masking" Strategy)
The Strategy: We utilize the pKa difference between the carboxylic acid (~1.8) and the pyridine nitrogen (~4.96).
-
Step 1 (Activation): Run at pH 4.5–4.7 .[1] At this pH, the carboxylate is active (COO-), but the pyridine nitrogen is largely protonated (
) and non-nucleophilic. -
Step 2 (Coupling): Raise pH to 7.0–7.2 only after the NHS ester is formed.[1]
Reagents Required
-
Buffer A (Activation): 100 mM MES, pH 4.7 (Do not use Acetate; it competes).
-
Buffer B (Coupling): 100 mM Phosphate or HEPES, pH 7.5.[1]
-
EDC: Freshly prepared 100 mM stock in dry DMSO or water.
-
Sulfo-NHS: 100 mM stock in water (or standard NHS in DMSO for organic soluble workflows).[1]
Step-by-Step Methodology
Phase 1: The "Silent" Activation (pH 4.7)
-
Dissolve Isonicotinic Acid: Prepare a 10 mM solution in Buffer A (MES, pH 4.7) .
-
Note: If solubility is an issue, use DMSO/Water (50:50) adjusted to pH 4.7.
-
-
Add Sulfo-NHS: Add to a final concentration of 25 mM (2.5x molar excess).
-
Why: High NHS concentration is critical to "outrun" the rearrangement side reaction.[1]
-
-
Add EDC: Add to a final concentration of 20 mM (2x molar excess).
-
Critical Step: Add EDC last.[1]
-
-
Incubate: React for 15 minutes at Room Temperature.
-
Stop Point: Do not exceed 20 minutes. Prolonged activation increases hydrolysis and
-acylurea formation.[1]
-
Phase 2: The "Flash" Coupling (pH Shift)
-
Quench EDC (Optional but Recommended): Add 2-mercaptoethanol (final 20 mM) to quench excess EDC.[1]
-
Why: Prevents EDC from reacting with your target amine or crosslinking proteins.[1]
-
-
Add Target Amine: Add your amine-containing molecule (protein, peptide, or small molecule) to the mixture.[4][8]
-
Adjust pH Immediately: Add Buffer B or 1M NaOH dropwise to raise the pH to 7.0–7.2 .
-
Warning: Do not exceed pH 7.[1]5. Above pH 8.0, the NHS ester hydrolyzes rapidly, and the pyridine nitrogen becomes fully nucleophilic again.
-
-
Incubate: Allow coupling for 2 hours at Room Temperature or Overnight at 4°C.
Module 3: Troubleshooting & FAQs
Q1: Why not just use a one-step reaction at pH 6.0?
A: At pH 6.0, the pyridine nitrogen of isonicotinic acid is largely deprotonated (neutral) and acts as a nucleophile. It will attack the EDC-activated carboxylate of a neighboring molecule, leading to self-polymerization or the formation of unreactive
Q2: I still see a precipitate. What is it?
A: This is almost certainly the
-
Fix: Increase the concentration of NHS/Sulfo-NHS. You need to trap the
-acylisourea faster than it can rearrange. Try a 5x molar excess of NHS relative to EDC.[1] -
Solvent Fix: If working in organic solvents, ensure your solvent is strictly anhydrous (dry DMF/DMSO), as water accelerates the rearrangement.
Q3: Can I use DMAP to catalyze the reaction?
A: ABSOLUTELY NOT. DMAP (Dimethylaminopyridine) is structurally similar to your starting material.[1] Adding DMAP will exacerbate the side reactions you are trying to avoid.[1] The isonicotinic acid itself acts as a "bad" DMAP.[1] Avoid exogenous bases until the coupling step.[1]
Q4: My yield is low despite the pH shift. What else can I check?
A: Check the chloride content. If you are using EDC·HCl, high chloride concentrations can sometimes interfere with NHS ester stability.[1] More importantly, ensure your buffers are free of primary amines (No Tris, No Glycine) and carboxylates (No Acetate, No Citrate).[2]
References
-
Hermanson, G. T. (2013).[1][9] Bioconjugate Techniques (3rd ed.).[1][9] Academic Press.[1] (The definitive guide on EDC/NHS chemistry and side reactions).
-
Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. (Detailed mechanism of EDC activation and N-acylurea formation).
-
Nakajima, N., & Ikada, Y. (1995).[1] Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. (Kinetics of O-acylisourea vs N-acylurea).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Review of side reactions including pyridine interference).
Sources
- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Low Cell Permeability of Hydrophilic Carboxamides
Current Status: Online Operator: Senior Application Scientist Ticket ID: PERM-CX-001 Subject: Troubleshooting & Optimization for Hydrophilic Carboxamide Permeability
Module 1: Diagnostic Hub & Molecular Design
The Core Problem: The "Desolvation Penalty"
Hydrophilic carboxamides (
Diagnostic Checklist: Why is my molecule failing?
Before altering your synthesis, run this diagnostic on your lead compound:
| Parameter | Critical Threshold | The "Why" |
| H-Bond Donors (HBD) | Each HBD adds ~1.5–2.0 kcal/mol to the desolvation penalty. Primary amides contribute 2 HBDs. | |
| Topological PSA | High Polar Surface Area correlates with poor passive diffusion. | |
| Rotatable Bonds | Excessive flexibility increases the entropic cost of entering the ordered lipid bilayer. | |
| Chameleonicity | Low/None | The ability to bury polar groups intramolecularly in lipophilic environments. |
Strategy A: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)
Question: My scaffold is fixed, and I cannot remove the amide. How do I make it permeable?
Answer: You must engineer Intramolecular Hydrogen Bonds (IMHBs) . A "chameleonic" molecule exposes polarity in water (solubility) but folds to hide its HBDs in the lipid membrane (permeability).[1]
Design Tactics:
-
Ortho-Substitution: Place a Hydrogen Bond Acceptor (HBA) like Fluorine, Methoxy, or Pyridine nitrogen ortho to the amide proton.
-
Mechanism: The amide -NH forms a 5- or 6-membered ring with the acceptor, effectively "masking" the donor from the solvent.
-
-
The "Velcro" Effect: Ensure the geometry allows a planar 6-membered ring formation.
-
Example: 2-fluorobenzamide derivatives often show 2–5x higher permeability than their unsubstituted counterparts due to N-H···F interaction.
-
Strategy B: Bioisosteric Replacement
Question: I can change the amide. What are the best permeable surrogates?
Answer: Replace the amide with a heterocycle that mimics the geometry but removes the H-bond donor.
-
1,2,4-Oxadiazoles: Excellent stability and lipophilicity. They mimic the planar electronic distribution of an amide but lack the HBD.
-
Oxetanes: Reduce basicity and increase solubility while acting as a "carbonyl" mimic without the donor penalty.
-
Trifluoroethylamines: If the NH is critical for target binding, the
group withdraws electron density, lowering the pKa and reducing the desolvation penalty.
Module 2: Synthetic Rescue (Prodrug Protocols)
If the amide is essential for biological activity (e.g., binding to the active site), you cannot replace it. You must temporarily mask it using a Prodrug Strategy .
Protocol: Synthesis of N-Mannich Base Prodrugs
Concept: N-Mannich bases are "soft" alkylation products that increase lipophilicity (LogP) and are hydrolyzed spontaneously in plasma at physiological pH, releasing the active parent amide.
Workflow Diagram:
Caption: Mechanism of N-Mannich base synthesis and bio-activation. The prodrug masks the amide NH, facilitating membrane crossing before reverting to the active drug.
Step-by-Step Synthesis Guide:
-
Preparation:
-
Dissolve your carboxamide (1.0 equiv) in Ethanol or Dioxane.
-
Add Formaldehyde (1.5–2.0 equiv, 37% aq. solution or paraformaldehyde).
-
Add a Secondary Amine (1.1 equiv).
-
Selection Tip: Use Morpholine or Piperidine for faster hydrolysis rates. Use Dicyclohexylamine for higher lipophilicity and slower hydrolysis.
-
-
-
Reaction:
-
Reflux the mixture for 1–4 hours. Monitor by TLC (the product will be significantly less polar).
-
Troubleshooting: If no reaction occurs, add a catalytic amount of HCl (though Mannich reactions are often autocatalytic with amines).
-
-
Isolation:
-
Cool the mixture. The Mannich base often precipitates.
-
If not, evaporate solvent and recrystallize from Et2O/Hexanes.
-
Warning: Do not perform acidic workup or silica chromatography with acidic mobile phases, as the Mannich base is acid-labile. Use neutral alumina if purification is needed.
-
Module 3: Assay Troubleshooting (PAMPA & Caco-2)
User Query: "My compound shows zero permeability in PAMPA but works in cell assays. Or vice versa. What is happening?"
Scenario 1: The "False Negative" in PAMPA
-
Symptom: PAMPA
, but biological activity is observed in cells. -
Root Cause:
-
Membrane Retention: The compound enters the lipid membrane but gets "stuck" due to high lipophilicity (LogP > 5).
-
UWL Barrier: The Unstirred Water Layer is hindering diffusion.
-
-
Fix:
-
Add Sink Conditions: Ensure the acceptor well contains a scavenger (e.g., BSA or surfactants) to drive the equilibrium.
-
Use "Skin-PAMPA" Lipids: Standard PAMPA uses Dodecane/Lecithin. For carboxamides, use a lipid mixture that mimics the Stratum Corneum or BBB (e.g., Avanti Polar Lipids mixes) containing cholesterol and ceramides to better mimic biological partitioning.
-
Scenario 2: The "Recovery" Trap
-
Symptom: Mass balance is low (< 70%). The compound is missing from both donor and acceptor wells.
-
Root Cause: Hydrophilic carboxamides with aromatic rings often bind non-specifically to the plastic of the well plate, not the membrane.
-
Fix:
-
Pre-coat plates: Use low-binding plates or pre-saturate wells with the compound for 30 mins before the actual run.
-
Add Solvent: Include 0.5% BSA or 5% Methanol in the buffer to reduce plastic adsorption.
-
Scenario 3: PAMPA vs. Caco-2 Discrepancy
Use this logic flow to interpret conflicting data:
Caption: Decision tree for interpreting discrepancies between artificial (PAMPA) and biological (Caco-2) membrane assays.
References
-
Matsson, P., & Kihlberg, J. (2017).[2] How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry, 60(5), 1662–1664.[2] Link
-
Rautio, J., et al. (2008).[3] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides.[4][5] Journal of Pharmaceutical Sciences, 69(1), 44-46. Link
-
Bostwick, J., et al. (2016). Amide Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Avdeef, A. (2005). PAMPA: a drug absorption in vitro model 7. Compare to Caco-2. European Journal of Pharmaceutical Sciences. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exo-ricerca.it [exo-ricerca.it]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
This guide provides an in-depth analysis of the ¹H NMR spectrum of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide, a molecule of interest in pharmaceutical research. We will delve into the predicted spectral features, providing a rationale based on fundamental NMR principles and substituent effects. Furthermore, this guide will offer a comparative analysis with alternative structural elucidation techniques, detailed experimental protocols for acquiring high-quality NMR data, and a comprehensive set of references to ground the presented information.
Predicted ¹H NMR Spectrum of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
The structure of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide presents a fascinating case for ¹H NMR analysis, with distinct spin systems that can be predicted with a high degree of confidence. The expected spectrum, typically recorded in a solvent like DMSO-d₆, will exhibit characteristic signals for the pyridine ring, the para-substituted benzene ring, the ethyl group, and the labile amide and hydroxyl protons.
Molecular Structure and Proton Designations:
To facilitate our analysis, we will use the following proton designations:
Caption: Molecular structure of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide with proton designations.
Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆):
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_a, H_d | ~ 8.7 - 8.8 | Doublet | 2H | Protons ortho to the electron-withdrawing pyridine nitrogen are highly deshielded.[1] |
| H_b, H_c | ~ 7.8 - 7.9 | Doublet | 2H | Protons meta to the pyridine nitrogen are less deshielded than the ortho protons.[1] |
| H_g (Amide NH) | ~ 10.0 - 10.5 | Broad Singlet | 1H | Amide protons are typically downfield and often exhibit broad signals due to quadrupole effects and exchange.[2] Disappears upon D₂O exchange.[3][4] |
| H_e | ~ 7.7 - 7.8 | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing amide group are deshielded.[5][6] |
| H_f | ~ 7.3 - 7.4 | Doublet | 2H | Aromatic protons ortho to the electron-donating hydroxyethyl group are more shielded compared to H_e.[6] |
| H_h (Methine CH) | ~ 4.7 - 4.9 | Quartet | 1H | Benzylic proton deshielded by the adjacent aromatic ring and hydroxyl group. Split by the three H_j protons. |
| H_i (Hydroxyl OH) | ~ 5.1 - 5.3 | Doublet | 1H | Chemical shift is solvent and temperature dependent. Disappears upon D₂O exchange.[3][4] |
| H_j (Methyl CH₃) | ~ 1.3 - 1.4 | Doublet | 3H | Aliphatic protons, split by the single H_h proton. |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Strengths for this Molecule | Weaknesses for this Molecule |
| ¹H NMR Spectroscopy | Provides detailed information on the proton framework, connectivity through coupling patterns, and stereochemistry. | May not provide direct information on molecular weight or elemental composition. |
| Mass Spectrometry (MS) | Determines the accurate mass and molecular formula, confirming the elemental composition. Fragmentation patterns can provide structural information. | Does not provide detailed information on the stereochemistry or the precise arrangement of atoms in the 3D structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Quickly identifies the presence of key functional groups such as the amide (C=O and N-H stretches), hydroxyl (O-H stretch), and aromatic rings (C-H and C=C stretches). | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Provides the unambiguous, three-dimensional structure of the molecule in the solid state, including the absolute stereochemistry of the chiral center.[7] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation relevant to biological activity. |
Experimental Protocols
¹H NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide.[7][8]
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is a good choice for this molecule due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons, often resulting in sharper -NH and -OH signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Caption: A streamlined workflow for preparing a high-quality NMR sample.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Setting Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width (SW): Typically 12-16 ppm to ensure all proton signals are captured.[10]
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Acquisition Time (AT): 2-4 seconds for good digital resolution.[11]
-
Relaxation Delay (D1): 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
-
Data Acquisition: Start the acquisition.
¹H NMR Data Processing
Modern NMR software, such as MestReNova, simplifies the data processing workflow.[12][13][14][15]
-
Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is automatically converted into the frequency domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the exact chemical shift of each peak.
Caption: The sequential steps involved in processing raw NMR data.
D₂O Exchange Experiment
This simple experiment is invaluable for identifying labile protons (-OH, -NH).[3][4]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Gently shake the tube to mix the contents.
-
Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare Spectra: The signals corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity in the second spectrum due to the exchange of protons for deuterium.[16]
2D NMR for Structural Confirmation
For unambiguous structural assignment, 2D NMR experiments such as COSY and HSQC are highly recommended.[17][18][19][20][21]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For our target molecule, we would expect to see correlations between:
-
H_a and H_b (and H_c and H_d) in the pyridine ring.
-
H_e and H_f in the benzene ring.
-
H_h and H_j in the ethyl group.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This is extremely useful for assigning the carbon skeleton.
Conclusion
The ¹H NMR spectrum of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integrations, and by employing techniques such as D₂O exchange and 2D NMR, a complete and unambiguous assignment of the proton signals can be achieved. When combined with complementary analytical methods like mass spectrometry and FTIR, a comprehensive characterization of this molecule is readily attainable, providing the high-quality data essential for drug development and scientific research.
References
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Chemistry.
- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Royal Society of Chemistry.
- NMR data acquisition. (n.d.). Metabolomics-Forum.
- How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). Chemistry LibreTexts.
- Proton NMR Assignment Tools - The D2O Shake. (2007). University of Ottawa NMR Facility Blog.
- THE ACQUISITION PARAMETERS. (n.d.). Bruker.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- NMR acquisition parameters and qNMR. (2021). Nanalysis.
- MestReNova. (n.d.). University of Münster.
- N-oxidation of Pyridine Derivatives - Supporting Inform
- N-(4-Hydroxyphenethyl)acetamide. (n.d.).
- 4-Hydroxyphenylacetamide(17194-82-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- NMR Sample Preparation. (n.d.).
- NMR sample prepar
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
- Processing data with Mestrelab Mnova. (n.d.). McGill University.
- Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023). ScienceDirect.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Polymers and Cellulosics Research Center.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- (4-Hydroxyphenyl)acetamide. (n.d.). PubChem.
- Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn.
- 1-(4-AMINOPHENYL)ETHANOL(14572-89-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts.
- Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012). CORE.
- 1 H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols.
- NMR Spectroscopy of Benzene Deriv
- Supporting Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Selected 1 H-NMR Spectroscopic Data of 1-4 in Pyridine-d 5 (500, 125 MHz). (n.d.).
- MestreNova Quick Guide. (n.d.). University of Wisconsin-Madison.
- How to Process NMR d
- All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). Royal Society of Chemistry.
- N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (n.d.).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- N-Hydroxy-N-(4-hydroxyphenyl)acetamide. (n.d.).
- Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (n.d.).
- Common 2D (COSY, HSQC, HMBC). (n.d.).
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube.
- Proton NMR Spectra of Disubstituted Benzenes. (n.d.). AIP Publishing.
- Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2019). PubMed.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
- 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Using Mnova to Process and Analyze NMR on Your Desktop. (n.d.). Mestrelab Research.
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). Royal Society of Chemistry.
- Supplementary Information Direct Oxidative Esterification of Alcohols and Hydration of Nitriles Catalyzed By A Reusable Silver N. (n.d.). Royal Society of Chemistry.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). Wiley Online Library.
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). American Chemical Society.
Sources
- 1. 1H ACQUISITION PERIOD [imserc.northwestern.edu]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. rsc.org [rsc.org]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uni-muenster.de [uni-muenster.de]
- 13. mcgill.ca [mcgill.ca]
- 14. youtube.com [youtube.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03417G [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. omicsonline.org [omicsonline.org]
Comparison of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide vs Sorafenib activity
This guide provides a technical comparison between the established multikinase inhibitor Sorafenib and the specific structural analog N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (referred to herein as Compound H-P4C ).
Note on Compound Identity: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is a structural isomer and derivative distinct from Sorafenib. While Sorafenib utilizes a pyridine-2-carboxamide core, this compound features a pyridine-4-carboxamide (isonicotinamide) core and a reduced 1-hydroxyethyl tail. This guide analyzes the comparative activity based on established Structure-Activity Relationship (SAR) principles of kinase inhibitors, metabolic pathways, and available experimental data for pyridine-carboxamide derivatives.
Executive Summary
| Feature | Sorafenib (Nexavar) | Compound H-P4C (Analog) |
| Core Scaffold | Pyridine-2-carboxamide (Picolinamide) | Pyridine-4-carboxamide (Isonicotinamide) |
| Key Functional Group | N-methylamide (Lipophilic H-bond donor) | 1-Hydroxyethyl (Polar, metabolic handle) |
| Primary Target | VEGFR-2, Raf-1, B-Raf, PDGFR | Putative: ROCK / Weak VEGFR |
| Binding Mode | Type II Inhibitor (DFG-out binder) | Likely Type I or weak Type II (Steric clash) |
| Potency (IC₅₀) | nM range (e.g., VEGFR2: 90 nM) | µM range (Predicted >5–10 µM for VEGFR) |
| Metabolic Status | Parent Drug (active N-oxide metabolite) | Likely Reduced Metabolite (of Acetyl precursor) |
Key Insight: The shift from pyridine-2-carboxamide (Sorafenib) to pyridine-4-carboxamide (H-P4C) fundamentally alters the kinase binding affinity. The nitrogen position in Sorafenib is critical for hinge-region hydrogen bonding. H-P4C lacks this specific geometry for Raf/VEGFR pockets but shares pharmacophores with ROCK inhibitors (e.g., Ripasudil precursors).
Chemical Structure & Pharmacophore Analysis
The difference in activity is driven by two critical structural divergences:
A. The "Hinge Binder" Switch (Pyridine-2 vs. Pyridine-4)
-
Sorafenib (Pyridine-2): The pyridine nitrogen and the amide nitrogen form a bidentate hydrogen bond pair with the kinase hinge region (specifically Cys532 in B-Raf). This geometry is essential for high-affinity binding.
-
H-P4C (Pyridine-4): The nitrogen is located para to the amide linkage. This prevents the formation of the crucial bidentate H-bond with the hinge region of Raf/VEGFR kinases, significantly reducing potency against these targets. However, this scaffold is common in Rho-kinase (ROCK) inhibitors.
B. The Tail Modification (Methylamide vs. 1-Hydroxyethyl)
-
Sorafenib: The N-methylamide tail sits in the hydrophobic allosteric pocket, stabilizing the "DFG-out" inactive conformation.
-
H-P4C: The 1-hydroxyethyl group is a chiral alcohol, likely resulting from the metabolic reduction of a ketone (acetyl) precursor. This increases polarity (lowering LogP) and reduces hydrophobic interaction within the deep allosteric pocket, further diminishing Type II kinase inhibition.
Structural Logic Diagram
Figure 1: Structural causality of kinase inhibition. The pyridine nitrogen position dictates hinge interaction success.
Comparative Biological Activity[1][2][3]
Kinase Inhibition Profile (Experimental vs. Predicted)
Based on SAR data for pyridine-carboxamide derivatives [1, 2], the following activity profile is established:
| Target Kinase | Sorafenib IC₅₀ (nM) | H-P4C (Predicted IC₅₀) | Mechanism of Divergence |
| VEGFR-2 | 90 nM | > 5,000 nM | Loss of hinge H-bond; Hydroxyethyl polarity reduces hydrophobic pocket entry. |
| B-Raf (V600E) | 38 nM | > 10,000 nM | Pyridine-4 isomer cannot orient correctly in the Raf ATP pocket. |
| ROCK-1/2 | > 10,000 nM | < 1,000 nM (Possible) | Pyridine-4-carboxamide is a privileged scaffold for ROCK inhibition (e.g., Y-27632 analogs). |
Cellular Proliferation (Antiproliferative Assay)[1][3][4]
-
Sorafenib: Potent inhibition of HCC (HepG2) and RCC (786-O) cell lines (EC₅₀ ~ 1–5 µM).
-
H-P4C: Likely weak to inactive in Raf-dependent lines. However, if the compound acts as a ROCK inhibitor, it may affect cell migration and morphology rather than direct proliferation.
Experimental Protocols for Validation
To objectively validate the performance of H-P4C against Sorafenib, the following self-validating workflows are recommended.
A. In Vitro Kinase Assay (FRET-based)
This protocol quantifies the IC₅₀ shift caused by the isomeric change.
-
Reagents: Recombinant VEGFR-2 and B-Raf (V600E), ATP (at Km), FRET peptide substrate.
-
Preparation: Dissolve Sorafenib and H-P4C in 100% DMSO (10 mM stock). Serial dilute (1:3) to range from 10 µM to 0.1 nM.
-
Reaction:
-
Mix Kinase + Peptide + Compound in 384-well plate.
-
Initiate with ATP. Incubate 60 min at RT.
-
Add Stop/Detection buffer (EDTA + Eu-antibody).
-
-
Readout: Measure TR-FRET signal (Ex 340nm / Em 665nm).
-
Validation: Z-factor must be > 0.5. Sorafenib IC₅₀ must fall within 50–150 nM for VEGFR-2 to validate the run.
B. Metabolic Stability Assay (Microsomal Stability)
To determine if H-P4C is a metabolite or a stable analog.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Substrates: Incubate N-(4-acetylphenyl)pyridine-4-carboxamide (Ketone precursor) and Sorafenib separately.
-
Timepoints: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis (LC-MS/MS):
-
Monitor for the conversion of the Acetyl precursor to the 1-Hydroxyethyl form (H-P4C).
-
Hypothesis: H-P4C is likely the secondary alcohol metabolite of the corresponding ketone, mediated by Carbonyl Reductase (CBR1).
-
Workflow Diagram
Figure 2: Experimental workflow for validating potency and metabolic origin.
Synthesis & Origin Context[3]
Researchers encountering H-P4C are likely dealing with one of two scenarios:
-
Metabolic Study: It is the reduced metabolite of N-(4-acetylphenyl)isonicotinamide (CAS 68279-83-4). The "1-hydroxyethyl" moiety is the classic reduction product of an acetophenone group.
-
Impurity Analysis: It may appear as a process impurity if 4-chloropyridine-4-carbonyl chloride was present as a contaminant during the synthesis of a pyridine-2-carboxamide drug.
References
-
Babic, Z., et al. (2012). "New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation."[1] Molecules, 17(1), 1124-1142.
- Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781. (Describes the pyridine-2-carboxamide specificity).
- Liao, J., et al. (2015). "New pyridine-4-carboxamide derivatives as potential ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(10), 2133-2137. (Establishes the pyridine-4 scaffold for ROCK vs Raf).
-
FDA Clinical Pharmacology Review. "Sorafenib (Nexavar) NDA 021923." (Details on M2/M4 metabolites and N-oxide activity).
Sources
Reference Standard Guide: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
This guide provides an in-depth technical analysis and comparison of reference standard grades for N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (also known as N-(4-(1-hydroxyethyl)phenyl)isonicotinamide). This compound is a critical metabolite and process impurity often monitored during the development of pyridine-carboxamide based pharmaceuticals (e.g., kinase inhibitors, antituberculars).
Executive Summary: The Criticality of Standard Selection
In pharmaceutical development, the integrity of your analytical data is only as good as your reference standard. For N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (Target RS), a secondary alcohol metabolite prone to oxidation (to the ketone) and dehydration (to the styrene derivative), selecting the correct grade of standard is not merely a regulatory box-ticking exercise—it is a scientific necessity.
This guide compares three distinct classes of reference standards available for this molecule:
-
Certified Reference Material (CRM) - ISO 17034
-
Secondary/Working Standard (Qualified In-House)
-
Research Grade (Chemical Reagent)
Technical Profile & Critical Quality Attributes (CQAs)
Before comparing sources, we must understand the molecule's specific vulnerabilities which dictate the standard's stability and handling requirements.
-
Chemical Structure: Pyridine-4-carboxamide core linked to a 4-(1-hydroxyethyl)phenyl moiety.
-
Molecular Formula: C₁₄H₁₄N₂O₂
-
Molecular Weight: 242.27 g/mol
-
Key Vulnerability: The secondary benzylic alcohol is susceptible to:
-
Oxidation: Converts to N-(4-acetylphenyl)pyridine-4-carboxamide.
-
Dehydration: Converts to the vinyl (styrene) analogue under acidic conditions.
-
Structural & Impurity Pathway Diagram
The following diagram illustrates the synthesis and degradation pathways that define the purity profile of this standard.
Caption: Synthesis pathway and critical degradation impurities for N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide.
Comparative Analysis of Reference Standard Alternatives
This section objectively evaluates the three "alternatives" for sourcing this standard.
Option A: Certified Reference Material (CRM) - ISO 17034
Best For: Method Validation (ICH Q2), Release Testing of GMP Batches, Dispute Resolution.
-
Performance:
-
Traceability: Metrologically traceable to SI units (usually via qNMR against a NIST primary standard).
-
Uncertainty: Provides a certified mass fraction with an explicit uncertainty budget (e.g., 99.5% ± 0.3%).
-
Homogeneity: Verified for bottle-to-bottle consistency.
-
-
Pros: Eliminates "standard error" from OOS investigations; accepted globally by FDA/EMA without further qualification.
-
Cons: High cost (
1500/mg); limited availability for niche metabolites.
Option B: Secondary / Working Standard (Qualified In-House)
Best For: Routine QC testing, Stability studies, In-process control (IPC).
-
Performance:
-
Traceability: Traced against the CRM or a Primary Standard.
-
Purity Assignment: Typically calculated via "Mass Balance" (100% - Impurities - Water - Residual Solvents).
-
-
Pros: Cost-effective for high-volume use; supply security (synthesized in bulk).
-
Cons: Requires rigorous periodic re-qualification; risk of "drift" if the primary standard used for qualification is flawed.
Option C: Research Grade (Chemical Reagent)
Best For: Early-stage R&D, Feasibility studies, Peak identification (qualitative only).
-
Performance:
-
Purity: Often "Area %" by HPLC only, ignoring water, salts, and inorganic impurities.
-
Identity: Basic NMR/MS confirmation.
-
-
Pros: Cheap and readily available from catalog vendors.
-
Cons: Dangerous for Quantitative Work. A "98%" research grade chemical might actually be 85% active content due to salts/water, leading to a 15% bias in your quantitation.
Summary Comparison Table
| Feature | Option A: ISO 17034 CRM | Option B: Working Standard | Option C: Research Grade |
| Primary Use | GMP Release, Validation | Routine QC | R&D, Peak ID |
| Purity Method | qNMR + Mass Balance (Certified) | Mass Balance (Calculated) | HPLC Area % (Approximate) |
| Uncertainty | Explicit (e.g., ±0.4%) | Not defined | Unknown |
| Water/Solvent | Quantified & Subtracted | Quantified & Subtracted | Often Ignored |
| Regulatory Risk | Low | Medium (Requires Data) | High (Rejectable) |
Experimental Protocols for Validation
If you choose Option B (Working Standard) or need to verify Option C , you must perform the following characterization.
Protocol 1: Purity Assessment via HPLC-UV (Stability Indicating)
This method separates the target alcohol from its ketone oxidation product.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine π-π*) and 280 nm.
-
Expected Retention:
-
Target (Alcohol): ~8.5 min
-
Impurity (Ketone): ~10.2 min (Less polar due to loss of H-bonding donor).
-
Protocol 2: Identity Confirmation via 1H-NMR
To distinguish the alcohol from the ketone and confirm the structure.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
Methyl Group: Doublet at ~1.3 ppm (3H, d, J = 6.4 Hz).
-
Methine (CH-OH): Quartet/Multiplet at ~4.7 ppm (1H).
-
Hydroxyl (-OH): Doublet at ~5.1 ppm (exchangeable with D₂O).
-
Pyridine Protons: Two doublets (AA'XX' system) around 7.8 and 8.8 ppm.
-
Note: If the signal at 1.3 ppm is a singlet, the sample has oxidized to the ketone (Acetyl group).
-
Analytical Workflow Diagram
The following flowchart defines the decision process for qualifying a new batch of this reference standard.
Caption: Qualification workflow for verifying the integrity of the N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide standard.
References
-
International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. [Link]
-
ISO. "ISO 17034:2016 General requirements for the competence of reference material producers." International Organization for Standardization, 2016. [Link]
-
PubChem. "Isonicotinamide (Pyridine-4-carboxamide) Compound Summary." National Library of Medicine, 2024. [Link]
-
European Medicines Agency (EMA). "Guideline on the limits of genotoxic impurities." EMA/CHMP/QWP/251344/2006, 2006. [Link]
High-Fidelity Amide Confirmation in Pyridine Scaffolds: A Comparative IR Spectroscopy Guide
Executive Summary
In medicinal chemistry, the pyridine moiety is ubiquitous, appearing in over 20% of the top 100 marketed drugs. However, confirming amide bond formation on a pyridine scaffold using Infrared (IR) spectroscopy presents a specific analytical hazard: spectral masking . The characteristic pyridine ring stretching vibrations (1580–1600 cm⁻¹) frequently obscure the Amide II band, leading to false negatives or ambiguous structural confirmation.
This guide objectively compares IR spectroscopy against high-resolution alternatives (NMR, Raman) and provides a self-validating ATR-FTIR protocol designed to deconvolute these overlapping signals. While NMR remains the structural gold standard, this guide demonstrates how optimized IR workflows can serve as a rapid, high-throughput screening tool for amide verification.
Part 1: The Spectroscopic Challenge
The "Pyridine-Amide" Conflict
The core difficulty in analyzing pyridine-carboxamides (e.g., nicotinamide derivatives) lies in the coincidence of vibrational frequencies. A standard secondary amide displays three primary bands: Amide I, II, and III. In pyridine derivatives, the aromatic heterocyclic ring possesses "quadrant stretching" modes that directly interfere with these regions.
Spectral Overlap Analysis
| Vibrational Mode | Frequency Range (cm⁻¹) | Origin | The Conflict |
| Amide I | 1630 – 1690 | C=O Stretch (80%) | Generally resolvable, but H-bonding can shift it down to 1630 cm⁻¹, merging with pyridine ring modes. |
| Pyridine Ring (8a) | 1580 – 1600 | C=C / C=N Stretch | CRITICAL INTERFERENCE. This strong band often completely masks the Amide II band. |
| Amide II | 1510 – 1570 | N-H Bend (60%) + C-N Stretch (40%) | Often appears as a shoulder or is subsumed by the pyridine ring stretch. |
| Pyridine Ring (19a) | 1430 – 1480 | C=C / C=N Stretch | Can interfere with CH₂/CH₃ deformations and Amide II lower-frequency shoulders. |
Technical Insight: The position of the nitrogen in the pyridine ring (2-, 3-, or 4-position) alters the conjugation.[1] For example, 2-pyridinecarboxamides often exhibit intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen, shifting the Amide I band to lower frequencies (~1640 cm⁻¹) and broadening the N-H stretch.
Part 2: Comparative Analysis (IR vs. NMR vs. Raman)
While IR is the focus of this guide, scientific integrity requires acknowledging its limitations compared to alternatives.
Performance Matrix
| Feature | ATR-FTIR (The Product) | ¹H-NMR (The Gold Standard) | Raman Spectroscopy |
| Primary Detection | Dipole moment change (C=O, N-H) | Magnetic environment of nuclei (¹H, ¹³C) | Polarizability change (C=C, C-N) |
| Amide Confirmation | Good (Amide I is diagnostic) | Excellent (Distinct NH signal at 7-10 ppm) | Fair (Amide I is weak; Ring modes dominate) |
| Pyridine Interference | High (Amide II often lost) | Low (Coupling constants | High (Ring breathing modes are intense) |
| Throughput | < 1 min / sample | 10-30 mins (prep + acquisition) | < 1 min / sample |
| Sample State | Solid or Liquid (Native state) | Solution only (Solubility required) | Solid or Liquid |
| Cost Per Scan | Low | High (Solvents, Deuterated media) | Low |
Verdict: Use ATR-FTIR for rapid in-process checks (IPC) of solid precipitates. Use NMR for final structural characterization and purity assays.
Part 3: Validated Experimental Protocol
Protocol: Deconvolution of Amide Bonds in Pyridines via ATR-FTIR
This protocol uses a Deuterium Exchange (D₂O) validation step to distinguish the N-H bending mode (Amide II) from the static Pyridine Ring stretch.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹ (minimum).
-
Reagent: D₂O (99.9% atom D).
-
Sample: Pyridine-amide derivative (dry powder).
Workflow Logic
The following diagram illustrates the decision process for assigning bands in a crowded spectrum.
Caption: Decision logic for differentiating Amide II bands from Pyridine ring stretches using D₂O exchange.
Step-by-Step Procedure
-
Background Scan: Clean the ATR crystal with isopropanol. Collect a background air spectrum (32 scans).
-
Dry Sample Scan:
-
Place ~5 mg of the pyridine derivative on the crystal.
-
Apply pressure (clamp).
-
Record spectrum (Sample A).
-
Observation: Note the strong band at ~1640–1680 cm⁻¹ (Amide I) and the complex region at 1500–1600 cm⁻¹.
-
-
In-Situ D₂O Exchange (The Validator):
-
Do not remove the sample.
-
Release the clamp pressure.
-
Add 1 drop of D₂O directly onto the powder on the crystal.
-
Wait 60 seconds for surface exchange.
-
Allow D₂O to evaporate or gently blot with a lint-free tissue (leaving the damp solid).
-
Re-clamp and record spectrum (Sample B).
-
-
Data Analysis (Subtraction):
-
Compare Sample A vs. Sample B.
-
The Shift: The Amide II band (N-H bend) will diminish in intensity at ~1550 cm⁻¹ and a new band (Amide II', N-D bend) will appear at approximately 1450 cm⁻¹ (due to the reduced mass of Deuterium).
-
The Static Band: The Pyridine ring stretch at ~1590 cm⁻¹ will remain largely unchanged.
-
Part 4: Troubleshooting & Nuances
The "Amide A" Check
If the fingerprint region (1500-1700 cm⁻¹) is too congested, look at the 3100–3500 cm⁻¹ region.
-
Primary Amide (-CONH₂): Two distinct bands (symmetric/asymmetric stretch).[2]
-
Secondary Amide (-CONH-): Single sharp band ~3300-3400 cm⁻¹.
-
Pyridine C-H: Weak bands >3000 cm⁻¹.[3]
-
Note: Broad O-H bands from moisture can obscure this. Ensure the sample is dried.
Solvent Effects (Polymorphism)
Pyridine amides are prone to polymorphism. A sample crystallized from methanol may show different Amide I positions than one from ethyl acetate due to different hydrogen bonding networks in the crystal lattice. Always record the crystallization solvent.
Salt Formation
If the pyridine nitrogen is protonated (e.g., HCl salt formation), the ring stretching bands shift significantly to higher frequencies (>1600 cm⁻¹), potentially overlapping the Amide I band.
-
Free Base: Ring stretch ~1590 cm⁻¹.
-
Pyridinium Salt:[4] Ring stretch ~1610–1635 cm⁻¹.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for quadrant stretching assignments).
-
NIST Chemistry WebBook. Nicotinamide IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source on Amide I/II/III assignments and D2O shifts). Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and synthetic building blocks like N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide requires rigorous operational discipline. This compound is structurally analogous to potent kinase inhibitors and pharmacologically active research chemicals. Because of its potential biological activity and environmental persistence, it must be managed under strict hazardous waste protocols from acquisition to final destruction.
The following guide provides a self-validating, step-by-step operational and disposal architecture designed to ensure absolute regulatory compliance and laboratory safety.
Chemical Profiling & Hazard Causality
To design a safe disposal plan, we must first understand the chemical behavior of the compound.
Mechanistic Causality: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide features a pyridine nitrogen, a carboxamide moiety, and a hydroxyl group. This structure acts as both a hydrogen bond donor and acceptor, granting it high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and moderate solubility in aqueous buffers.
The Critical Risk: When this compound is dissolved in DMSO for in vitro assays, the dermal permeability of the solution increases exponentially. DMSO acts as a carrier, rapidly transporting the dissolved API across the skin barrier. Therefore, handling its liquid waste poses a significantly higher systemic exposure risk than handling the dry powder. Furthermore, pyridine derivatives can exhibit aquatic toxicity and resist standard municipal wastewater treatment, meaning no form of this chemical may ever be disposed of down the drain [1].
All procedures below are grounded in the[2] and the[3].
Operational Handling Plan (Pre-Disposal)
Waste management begins before the chemical vial is even opened. By implementing the following engineering and administrative controls, you minimize the generation of multihazardous waste[4].
-
Engineering Controls: Weigh the solid powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Causality: This prevents the inhalation of aerosolized micro-particulates during transfer.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves for powder handling. Mandatory: Upgrade to double-gloving or use specialized butyl rubber gloves when handling DMSO stock solutions, alongside wrap-around safety goggles and a fluid-resistant lab coat.
-
Preparation: Pre-label all secondary containers and waste carboys before opening the primary chemical vial to prevent misclassification of waste streams later[5].
Step-by-Step Disposal Methodologies
Under EPA guidelines, this compound and any materials contaminated by it must be processed through a certified Treatment, Storage, and Disposal Facility (TSDF)[3].
Protocol A: Solid Waste Disposal
Applies to: Unused powder, contaminated weighing boats, spatulas, pipette tips, and empty primary vials.
-
Collection: Immediately upon finishing the procedure, gather all contaminated consumables. Do not leave contaminated items exposed on the benchtop[6].
-
Containment: Place items into a puncture-resistant, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert and prevents sharp objects (like pipette tips) from breaching the container and exposing personnel.
-
Labeling: Affix a hazardous waste tag reading: "Hazardous Waste - Toxic Organic Solid (Pyridine-4-carboxamide derivative)."
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers or acids.
Protocol B: Liquid Waste Disposal
Applies to: Stock solutions, assay buffers, and wash solvents.
-
Segregation: Determine the primary solvent matrix. Mixing high-water content buffers with organic solvents can cause phase separation, pressure buildup, and significantly complicates the incineration process at the TSDF[3].
-
Organic Stream: Solutions in DMSO, methanol, or acetonitrile.
-
Aqueous Stream: Biological buffers (e.g., PBS) containing the compound (>5% water).
-
-
Transfer: Using a dedicated funnel, slowly pour the liquid into the appropriate waste carboy. Do not mix with halogenated solvents (e.g., chloroform) unless specifically required by the assay, as halogenated waste requires a different, vastly more expensive incineration protocol.
-
Secondary Containment: Place all liquid waste carboys in secondary containment bins capable of holding 110% of the carboy's volume to capture potential leaks.
-
Disposal: Submit a "Lab-Pack" waste pickup request to your Environmental Health and Safety (EHS) department for final high-temperature incineration[7].
Protocol C: Spill Mitigation Workflow
If a spill occurs, immediate containment prevents environmental release.
-
Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the API. Lightly dampen absorbent pads with water or 70% ethanol to suppress dust, wipe the area inward, and place the pads in the solid hazardous waste bin.
-
Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or commercial spill pads). Using a plastic scraper, collect the saturated material and deposit it into a solid hazardous waste container. Wash the surface with a detergent solution, disposing of the wash water in the aqueous waste carboy.
Waste Stream Segregation Data
To ensure rapid decision-making at the bench, adhere to the following quantitative segregation matrix:
| Waste Stream | Primary Components | Container Specification | Compatibility / Restrictions |
| Solid Waste | API powder, pipette tips, vials, weighing paper | Puncture-resistant HDPE bin | Do not mix with liquid free-flowing waste. |
| Organic Liquid | DMSO, Methanol, Acetonitrile + API | 4L Glass or HDPE Carboy | Strictly Non-Halogenated. Keep away from strong oxidizers. |
| Aqueous Liquid | PBS, Tris, Cell Culture Media + API | 10L HDPE Carboy | Must contain <5% organic solvents. Do not mix with concentrated acids. |
| Spill Cleanup | Vermiculite, saturated spill pads | Heavy-duty sealable bio-bags | Treat as highly concentrated solid waste. |
Disposal Workflow Visualization
The following logic tree dictates the operational flow for segregating and destroying this compound.
Workflow for the segregation and disposal of pyridine-4-carboxamide derivative waste.
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." NIH Bookshelf, 2011.[Link]
-
U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov, 2025.[Link]
-
Environmental Marketing Services. "Laboratory Chemical Disposal." EMS LLC, 2024.[Link]
-
Ohio Environmental Protection Agency. "Hazardous Waste." Ohio.gov, 2021.[Link]
-
Vanderbilt University Medical Center. "The Laboratory Standard." Office of Clinical and Research Safety, 2024.[Link]
Sources
- 1. Hazardous Waste [epa.ohio.gov]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Personal Protective Equipment (PPE) & Handling Guide: N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
[1][2]
Executive Safety Summary & Risk Profile
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is a structural analog to several kinase inhibitors (e.g., Sorafenib metabolites).[1][2] In the absence of compound-specific toxicological data, Occupational Exposure Banding (OEB) principles dictate that this substance must be handled as a Potent Compound (OEB 3/4) until proven otherwise.[2]
This molecule contains a pyridine-carboxamide scaffold, a moiety frequently associated with reproductive toxicity (Repr.[1][2] 1B) and Specific Target Organ Toxicity (STOT-RE) in pharmaceutical development.[1][2]
Core Hazard Assumptions (Precautionary Principle)
-
Primary Route of Exposure: Inhalation of fine particulates (dust) during weighing/transfer.[2][3]
-
Secondary Route: Dermal absorption via the amide linkage.
-
Toxicological Banding: OEB 4 (Occupational Exposure Limit < 10 µg/m³ estimated).[1][2]
-
Critical Hazards: Potential reproductive toxin; severe eye/skin irritant; potential liver toxicity (pyridine derivative).[2]
PPE Selection Matrix
Do not rely on "standard lab PPE" (coat/glasses/latex gloves).[2] The following matrix is the required standard for handling this compound in a research setting.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory (Primary) | Engineering Control | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3] Rationale: Containment at source is superior to PPE. |
| Respiratory (Secondary) | P100 / P3 Respirator | Required only if handling outside containment (e.g., spill cleanup).[1][2] Rationale: N95 filters allow up to 5% penetration; P100 provides 99.97% efficiency against solid particulates. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).[1][2][3] Outer: Nitrile (Extended cuff, >5 mil).[2] Rationale: Colored inner gloves allow immediate visual detection of outer glove breach.[3] |
| Dermal (Body) | Tyvek® Lab Coat/Sleeve Covers | Disposable, non-woven polyethylene (e.g., Tyvek 400).[1][2] Rationale: Cotton coats trap dusts in fibers, creating a secondary exposure source during laundry. |
| Ocular | Chemical Splash Goggles | Indirect venting or unvented.[3] Rationale: Safety glasses do not seal against airborne dust migration.[2] |
Operational Protocol: Handling & Weighing
This protocol uses a "Self-Validating" approach.[2] You must verify the integrity of your safety barriers before the chemical container is opened.
Phase 1: Pre-Operational Checks (The "Go/No-Go" Decision)[1][2]
-
Airflow Verification: Verify fume hood monitor reads between 80–100 fpm . If <80 fpm, STOP .
-
Glove Integrity Test: Inflate nitrile gloves with air and submerge in water or listen/feel for leaks.
-
Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before opening the solid compound to minimize open-container time.[2]
Phase 2: Donning Sequence (Critical for Contamination Control)
See Diagram 2 for visual workflow.[1][2]
-
Don Inner Gloves (Bright color preferred, e.g., Orange).
-
Don Disposable Lab Coat/Gown (Ensure cuffs cover inner glove wrists).[2]
-
Don Outer Gloves (Standard Blue/Purple).[2] Pull outer glove cuff OVER the lab coat cuff.[1]
-
Don Goggles .
Phase 3: The Weighing Procedure (Minimizing Aerosolization)[1][2]
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Causality: Pyridine derivatives are often electrostatic; static discharge causes powder to "jump," creating uncontained aerosols.[2]
-
Wet Method (Preferred): If possible, tare a vial containing the solvent, add the solid directly to the solvent, and re-weigh. This eliminates dust generation immediately.[2]
-
Dry Weighing:
-
Open container only inside the hood/enclosure.
-
Use a disposable spatula.[2]
-
After transfer, wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood.
-
Phase 4: Decontamination & Doffing[2]
-
Primary Decon: Wipe all work surfaces with 10% soap solution followed by 70% Ethanol.[2][3]
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard as hazardous waste.
-
Transport: Transport the sealed, wiped vial in a secondary shatter-proof container.
Visualized Workflows
Diagram 1: Risk Assessment & Control Logic
This decision tree helps you determine the necessary level of containment based on the operation.
Caption: Logic flow for selecting containment level. Powders >10mg trigger high-containment protocols due to potential aerosolization risks.[2]
Diagram 2: Safe Doffing (Removal) Sequence
Improper removal of PPE is the most common cause of researcher exposure.
Caption: Sequential doffing procedure to prevent cross-contamination from PPE to skin.[1][2][6][9][10]
Emergency Response & Disposal
Accidental Release (Spill)[1][2]
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Do not re-enter without a P100 respirator and Tyvek suit .[3]
-
Neutralization: Cover spill with damp paper towels (to prevent dust) soaked in 1M HCl (if compatible with surface) or detergent.[2] Note: Pyridine derivatives are basic; dilute acid helps solubilize/neutralize, but simple detergent is safer for general lab surfaces.[2]
-
Cleanup: Scoop material; do not sweep (sweeping creates aerosols).[2]
Waste Disposal[4][5][6]
-
Classification: Segregate as Hazardous Chemical Waste (Toxic/Irritant) .
-
Destruction: High-temperature incineration is the required disposal method for pyridine-carboxamide derivatives to ensure complete ring destruction.[1][2]
-
Labeling: Clearly label waste containers: "Contains N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide. Potential Reprotoxin/Carcinogen."[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[2] [Link][1][2]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
PubChem. (2024).[2] Compound Summary: Sorafenib Metabolites and Pyridine-4-carboxamide derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][6] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
Sources
- 1. N-Desmethyl sorafenib | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Sorafenib metabolite m-1 (C21H16ClF3N4O5) [pubchemlite.lcsb.uni.lu]
- 3. ≥98% (HPLC), powder, kinase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemos.de [chemos.de]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.es [fishersci.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
